5-Undecyl-1h-1,2,4-triazol-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158032. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
5-undecyl-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4/c1-2-3-4-5-6-7-8-9-10-11-12-15-13(14)17-16-12/h2-11H2,1H3,(H3,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKJBYGCXDTNDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=NC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303370 | |
| Record name | 5-undecyl-1h-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92168-88-2 | |
| Record name | NSC158032 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-undecyl-1h-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Undecyl-1H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of 5-Undecyl-1H-1,2,4-triazol-3-amine, a molecule of interest in medicinal chemistry due to the therapeutic potential of the 3-amino-1,2,4-triazole scaffold. The introduction of a long undecyl alkyl chain significantly increases the lipophilicity of the molecule, a property hypothesized to enhance its ability to permeate biological membranes and interact with intracellular targets.[1] This guide details a feasible synthesis protocol, summarizes key quantitative data, and visualizes the experimental workflow and a potential biological signaling pathway.
Core Synthesis Protocol
The most direct and widely utilized method for the synthesis of 5-substituted-3-amino-1,2,4-triazoles is the acid-catalyzed condensation of a carboxylic acid with aminoguanidine.[1] In the case of this compound, lauric acid (dodecanoic acid) serves as the precursor for the undecyl side chain. While microwave-assisted syntheses for analogous compounds have been reported to be efficient, this guide presents a protocol adapted for conventional laboratory heating.
Experimental Protocol: Synthesis of this compound
Materials:
-
Lauric Acid (Dodecanoic Acid)
-
Aminoguanidine Hydrochloride
-
Phosphoric Acid (85%) or another suitable acid catalyst
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Ethyl Acetate
-
Deionized Water
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine lauric acid (1.0 eq) and aminoguanidine hydrochloride (1.2 eq).
-
Acid Catalysis: Add a catalytic amount of concentrated phosphoric acid.
-
Reaction: Heat the mixture to 150-160 °C with continuous stirring for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion.
-
Work-up: After cooling to room temperature, the reaction mixture is neutralized with a 10% aqueous solution of sodium hydroxide to a pH of approximately 8.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.
Data Presentation
Quantitative data for this compound is not extensively reported in the literature. The following table includes known identifiers for the target compound and analytical data for a closely related analog, 4-amino-5-undecyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, to provide an indication of the expected spectral characteristics of the undecyl chain.
| Parameter | This compound | 4-amino-5-undecyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (Analog) |
| CAS Number | 92168-88-2[1] | Not Available |
| Molecular Weight | 238.37 g/mol [1] | 270.46 g/mol |
| Melting Point | Not Reported | 112-113.5 °C[2] |
| ¹H NMR (DMSO-d6) | Not Reported | δ 0.83 (t, 3H, CH₃), 1.23–1.26 (m, 16H, CH₂), 1.58–1.63 (m, 2H, CH₂), 2.59 (t, 2H, CH₂), 5.49 (s, 2H, NH₂), 13.40 (s, 1H, NH)[2] |
Note: The ¹H NMR data for the analog is provided as a reference for the characteristic signals of the undecyl group.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Proposed Biological Signaling Pathway: Antifungal Action
Long-chain alkyl-substituted triazoles are being investigated for their potential as antifungal agents. A prominent mechanism of action for azole antifungals is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This is achieved by targeting the enzyme lanosterol 14α-demethylase (CYP51).[3] The increased lipophilicity of the undecyl chain may facilitate the compound's entry into the fungal cell and its interaction with this enzyme.
Caption: Proposed antifungal mechanism via inhibition of ergosterol synthesis.
References
- 1. This compound | 92168-88-2 | Benchchem [benchchem.com]
- 2. Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Chemical properties of 5-Undecyl-1h-1,2,4-triazol-3-amine
An In-depth Technical Guide on the Chemical Properties of 5-Undecyl-1H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with an undecyl group and an amine group. The long alkyl chain imparts significant lipophilicity, a property that is hypothesized to enhance its biological activity by facilitating passage through cell membranes. While specific research on this particular molecule is limited, this guide provides a comprehensive overview of its known and predicted chemical properties, general synthesis and characterization methods, and potential applications based on studies of related long-chain alkyl-substituted 1,2,4-triazole derivatives. This document aims to serve as a valuable resource for researchers and professionals in drug development and materials science.
Chemical Properties
The chemical properties of this compound are summarized below. It is important to note that while some data is available, specific experimental values for properties like melting point, boiling point, and solubility are not widely reported in public literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₆N₄ | - |
| Molecular Weight | 238.37 g/mol | [1] |
| CAS Number | 92168-88-2 | [1] |
| InChI Key | MFKJBYGCXDTNDA-UHFFFAOYSA-N | [1] |
| Appearance | Predicted: White to off-white solid | Inferred from similar compounds[2] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in nonpolar organic solvents | Inferred from its lipophilic nature[3] |
| pKa | Not available | - |
Synthesis and Characterization
General Synthetic Approach
A common route for synthesizing 5-alkyl-3-amino-1,2,4-triazoles involves the cyclization of a substituted thiosemicarbazide or a related precursor.[4] A plausible synthetic pathway could start from lauric acid (a C12 carboxylic acid) which is then converted to an intermediate that can react with aminoguanidine.
Experimental Protocol: A Representative Synthesis
The following is a generalized protocol based on common synthesis methods for similar compounds:
-
Amide Formation: Dodecanoic acid is reacted with a suitable activating agent (e.g., thionyl chloride) to form the acyl chloride. This is then reacted with a protected hydrazine to form a hydrazide.
-
Thiosemicarbazide Formation: The hydrazide is treated with a source of thiocyanate (e.g., ammonium thiocyanate) to yield the corresponding acylthiosemicarbazide.
-
Cyclization: The acylthiosemicarbazide is heated in the presence of a base (e.g., sodium hydroxide or sodium methoxide) to induce cyclization, forming the 5-undecyl-1H-1,2,4-triazole-3-thiol.
-
Amination: The 3-thiol group can be converted to an amine group through various methods, such as reaction with ammonia or a protected amine followed by deprotection.
Characterization Methods
The structural elucidation and confirmation of the synthesized this compound would be achieved using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the molecular structure.[1] ¹H NMR would show characteristic signals for the protons of the undecyl chain, the amine group (-NH₂), and the N-H proton of the triazole ring.[1]
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in the identification of functional groups present in the molecule, such as N-H and C-N bonds.[1]
Potential Applications and Biological Activity
The long undecyl chain in this compound significantly increases its lipophilicity, which is a key factor in its potential biological and industrial applications.
Antimicrobial Activity
Structurally related long-chain alkyl-1,2,4-triazole derivatives have demonstrated significant antimicrobial activity.[1] The increased lipophilicity is thought to enhance the compound's ability to permeate microbial cell membranes, leading to their disruption.[1] This suggests that this compound could be a candidate for the development of new antibacterial and antifungal agents.
Corrosion Inhibition
Research on similar long-chain alkyl-substituted triazoles has shown their effectiveness as corrosion inhibitors, particularly for copper surfaces.[1] The long alkyl chain contributes to the formation of a protective, hydrophobic layer on the metal surface, preventing corrosion.[1]
Drug Development
The 3-amino-1,2,4-triazole moiety is a well-known pharmacophore in medicinal chemistry.[1] The amino group provides a site for further chemical modifications, allowing for the creation of a diverse library of derivatives with potentially enhanced biological activities.[1] 1,2,4-triazole derivatives have been investigated for a wide range of therapeutic areas, including as antifungal, antibacterial, anticancer, and anticonvulsant agents.[5]
Visualizations
General Synthesis and Characterization Workflow
Caption: General workflow for the synthesis and characterization of this compound.
Structure-Activity Relationship (SAR) Concept
Caption: Conceptual diagram of the structure-activity relationship for this compound.
Conclusion
This compound is a molecule of interest due to the combination of a bioactive 1,2,4-triazole core and a lipophilic undecyl chain. While specific experimental data is sparse, the known properties of related compounds suggest its potential in antimicrobial applications and as a corrosion inhibitor. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential. This guide provides a foundational understanding for researchers and developers looking to work with this and similar long-chain alkyl-substituted triazole derivatives.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-Undecyl-1H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characterization of 5-Undecyl-1H-1,2,4-triazol-3-amine. This document details predicted ¹H and ¹³C NMR spectral data, outlines a standard experimental protocol for data acquisition, and includes a structural diagram for clear chemical assignment. The information presented is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and analysis of this and related compounds.
Molecular Structure and Atom Numbering
The chemical structure of this compound is depicted below. The numbering scheme illustrated will be used for the assignment of NMR signals throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons of the undecyl chain, the amine group, and the N-H proton of the triazole ring. The data is summarized in the table below. These predictions are based on typical chemical shifts for similar functional groups and molecular environments.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| NH (Triazole) | 11.5 - 12.5 | Broad Singlet | 1H | - |
| NH₂ (Amine) | 5.0 - 5.5 | Broad Singlet | 2H | - |
| H-1' (CH₂) | 2.6 - 2.8 | Triplet | 2H | ~7.5 |
| H-2' (CH₂) | 1.6 - 1.8 | Quintet | 2H | ~7.5 |
| H-3' to H-10' (CH₂) | 1.2 - 1.4 | Multiplet | 16H | - |
| H-11' (CH₃) | 0.8 - 0.9 | Triplet | 3H | ~7.0 |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show signals for the two distinct carbon atoms of the triazole ring and the eleven carbons of the undecyl side chain.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (Triazole) | 155 - 160 |
| C-5 (Triazole) | 150 - 155 |
| C-1' (CH₂) | 28 - 32 |
| C-2' (CH₂) | 25 - 29 |
| C-3' to C-9' (CH₂) | 29 - 32 |
| C-10' (CH₂) | 22 - 26 |
| C-11' (CH₃) | 13 - 15 |
Experimental Protocol for NMR Data Acquisition
The following section outlines a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the desire to avoid overlapping solvent and analyte signals. DMSO-d₆ is often a good choice for this compound due to the presence of exchangeable NH protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
The sample temperature should be regulated, typically at 25 °C, to ensure reproducibility.
3. ¹H NMR Data Acquisition
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons.
-
Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
4. ¹³C NMR Data Acquisition
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally used.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.
5. Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent signal or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.
-
Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Logical Workflow for NMR Characterization
The logical flow for the complete NMR characterization of this compound is outlined in the following diagram.
Caption: Workflow for the NMR characterization of this compound.
This guide provides a foundational understanding of the ¹H and ¹³C NMR characterization of this compound. The predicted data and experimental protocols serve as a practical reference for researchers in the field. For definitive structural elucidation, it is always recommended to acquire and interpret actual experimental data.
Mass Spectrometry Analysis of 5-Undecyl-1H-1,2,4-triazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of 5-Undecyl-1H-1,2,4-triazol-3-amine, a molecule of interest in pharmaceutical research due to its structural relationship with compounds exhibiting a range of biological activities. This document outlines experimental protocols, predicted fragmentation patterns, and data presentation strategies to facilitate the characterization and quantification of this compound.
Introduction
This compound possesses a unique structure combining a hydrophilic triazole-amine core with a lipophilic undecyl chain. This amphipathic nature suggests potential interactions with biological membranes and protein binding pockets. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. This guide will focus on electrospray ionization (ESI) mass spectrometry, a soft ionization technique well-suited for polar and thermally labile compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₃H₂₆N₄ |
| Molecular Weight | 238.37 g/mol |
| CAS Number | 92168-88-2 |
Experimental Protocols
A generalized experimental workflow for the mass spectrometry analysis of this compound is depicted below. This workflow is adaptable to various research needs, from initial characterization to quantitative analysis in complex matrices.
Sample Preparation
For samples in complex matrices, such as biological fluids or plant tissues, a robust extraction method is crucial. The QuPPe (Quick Polar Pesticides) method, which involves extraction with methanol and water, is a suitable starting point for polar compounds like triazoles.
Protocol:
-
Homogenize 5 g of the sample material in a mixture of methanol and water (e.g., 80:20 v/v).
-
Centrifuge the mixture to separate the solid and liquid phases.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
For dilute samples, the extract can be concentrated under a stream of nitrogen and reconstituted in a solvent compatible with the liquid chromatography mobile phase.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Reversed-phase liquid chromatography using a C18 column is recommended for the separation of this compound from other components in the sample.
LC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient from a high percentage of mobile phase A to a high percentage of mobile phase B should be optimized to achieve good chromatographic separation.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
Electrospray ionization in the positive ion mode is expected to be the most effective method for ionizing this compound due to the presence of the basic amine group and nitrogen atoms in the triazole ring.
MS Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be tested to obtain optimal fragmentation.
Predicted Mass Spectrum and Fragmentation Pathway
The full scan mass spectrum in positive ESI mode is expected to show a prominent protonated molecule [M+H]⁺ at m/z 239.38. Tandem mass spectrometry (MS/MS) of this precursor ion will provide structural information through characteristic fragmentation patterns.
Navigating the Vibrational Landscape: An In-depth Technical Guide to the FTIR Spectral Data of 5-Undecyl-1H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected Fourier-Transform Infrared (FTIR) spectral data for 5-Undecyl-1H-1,2,4-triazol-3-amine. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on the theoretical and expected vibrational modes based on the analysis of its functional groups and data from analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this and similar triazole derivatives.
Molecular Structure and Expected Vibrational Modes
This compound (C13H27N5) is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with an undecyl group at the C5 position and an amine group at the C3 position. The key functional groups that will give rise to characteristic absorption bands in the infrared spectrum are the N-H bonds of the primary amine and the triazole ring, the C-H bonds of the long alkyl (undecyl) chain, and the C=N and N=N bonds within the triazole ring.[1]
The expected FTIR spectral data, based on known frequencies for these functional groups in similar molecules, are summarized in the table below.[1][2]
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3400 - 3200 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) | Medium - Strong |
| 3300 - 3100 | N-H Stretching | Triazole Ring | Medium, Broad |
| 2950 - 2850 | C-H Asymmetric & Symmetric Stretching | Undecyl Chain (-CH₂, -CH₃) | Strong |
| 1650 - 1600 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium |
| 1620 - 1550 | C=N Stretching | Triazole Ring | Medium - Strong |
| 1580 - 1490 | N=N Stretching | Triazole Ring | Medium |
| 1470 - 1450 | C-H Bending (Scissoring/Bending) | Undecyl Chain (-CH₂) | Medium |
| 1380 - 1365 | C-H Bending (Symmetric) | Methyl Group (-CH₃) | Medium |
| 1300 - 1200 | C-N Stretching | Amine & Triazole Ring | Medium |
Experimental Protocol for FTIR Analysis
The following provides a detailed methodology for acquiring the FTIR spectrum of this compound, representative of standard practices for solid organic compounds.[3][4][5]
2.1. Sample Preparation (KBr Pellet Method)
-
Materials: this compound (solid), Potassium Bromide (KBr, IR grade), agate mortar and pestle, pellet press, spatula.
-
Procedure:
-
Thoroughly dry the KBr at 110°C for at least 2 hours to remove any adsorbed water.
-
In the agate mortar, grind approximately 1-2 mg of the sample with 100-200 mg of the dried KBr.
-
Continue grinding until a fine, homogeneous powder is obtained.
-
Transfer the powder to the pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
2.2. Instrumental Analysis
-
Instrument: A Fourier-Transform Infrared Spectrometer (e.g., Shimadzu FTIR-8400S, Bruker DRX).[3][4]
-
Data Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 - 32 (to improve signal-to-noise ratio)
-
Mode: Transmittance
-
-
Procedure:
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Place the KBr pellet containing the sample in the sample holder.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
2.3. Data Processing and Analysis
-
The resulting spectrum should be baseline corrected.
-
Peak picking algorithms can be used to identify the precise wavenumbers of the absorption maxima.
-
The identified peaks should be assigned to their corresponding vibrational modes based on the data in Table 1 and established correlation charts for infrared spectroscopy.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the synthesis and spectral analysis of this compound.
Conclusion
References
A Technical Guide to the Solubility of 5-Undecyl-1H-1,2,4-triazol-3-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 5-Undecyl-1H-1,2,4-triazol-3-amine, a lipophilic derivative of the 1,2,4-triazole scaffold. Due to a lack of specific quantitative solubility data in publicly available literature for this particular compound, this document provides a framework for understanding its expected solubility based on its structural features. It also outlines a comprehensive experimental protocol for determining its solubility in various organic solvents. A logical workflow for solvent selection is presented to guide researchers in formulation and process development.
Introduction
This compound (CAS No. 92168-88-2) is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a C-3 amine group and a C-5 undecyl chain.[1][2] The presence of the long, eleven-carbon alkyl group imparts significant lipophilic character to the molecule.[1] This property is often sought to enhance membrane permeability and bioavailability in drug discovery and to improve performance in applications such as corrosion inhibition where a hydrophobic barrier is desirable.[1] While the parent 1H-1,2,4-triazole is known to be soluble in water and polar organic solvents like ethanol, methanol, and acetone, the long alkyl chain of this compound is expected to dominate its solubility profile, favoring nonpolar organic solvents.[3][4] A general principle is that the long hydrophobic undecyl chain enhances solubility in nonpolar media.[5]
Predicted Solubility Profile
While specific experimental data is not available, the molecular structure of this compound allows for a qualitative prediction of its solubility. The undecyl chain will drive solubility in nonpolar, aliphatic, and aromatic hydrocarbon solvents. The triazole ring and the amine group introduce polarity and hydrogen bonding capabilities, which might afford some solubility in more polar organic solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane | High | The long undecyl chain will have strong van der Waals interactions with these solvents. |
| Nonpolar Aromatic | Toluene, Xylene | High | Similar to aliphatic solvents, with potential for pi-stacking interactions with the triazole ring. |
| Chlorinated | Dichloromethane, Chloroform | High to Moderate | Good balance of polarity to interact with the triazole-amine portion and nonpolarity for the alkyl chain. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers are polar enough to interact with the heteroatoms but are also good solvents for nonpolar compounds. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Low to Moderate | The polarity of the ketone may be too high to effectively solvate the long alkyl chain. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low | These are highly polar, protic solvents. While they can hydrogen bond with the amine and triazole nitrogens, they are poor solvents for the long undecyl chain.[3] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Low to Moderate | These are highly polar solvents and are less likely to favorably solvate the nonpolar alkyl tail. |
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a compound like this compound in various organic solvents using the isothermal shake-flask method.
3.1. Materials and Equipment
-
This compound (analytical standard)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at a constant temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.
-
-
Calculation of Solubility:
-
Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.
-
Visualization of Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on the desired application.
Caption: Logical workflow for solvent selection.
References
- 1. This compound | 92168-88-2 | Benchchem [benchchem.com]
- 2. Cas 92168-88-2,this compound | lookchem [lookchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 92168-88-2(3-Undecyl-1H-1,2,4-triazol-5-amine) | Kuujia.com [kuujia.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Undecyl-1H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and analytical techniques integral to the molecular structure elucidation of 5-Undecyl-1H-1,2,4-triazol-3-amine. While specific experimental data for this compound is not extensively documented in publicly available literature, this document outlines the expected spectroscopic characteristics and established experimental protocols based on the analysis of structurally similar 5-alkyl-3-amino-1,2,4-triazole derivatives.
Introduction
This compound (CAS No. 92168-88-2) is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with an undecyl group at the 5-position and an amino group at the 3-position. The long alkyl chain imparts significant lipophilicity to the molecule, a property often explored in medicinal chemistry to enhance membrane permeability and potential biological activity. The 3-amino-1,2,4-triazole core is a well-established pharmacophore found in a variety of compounds with diverse therapeutic applications, including antimicrobial and anticancer agents. Accurate molecular structure elucidation is the cornerstone of understanding its physicochemical properties, structure-activity relationships (SAR), and potential as a drug candidate.
Predicted Physicochemical Properties
A summary of the basic molecular properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 92168-88-2 | [1][2] |
| Molecular Formula | C₁₃H₂₆N₄ | [2] |
| Molecular Weight | 238.37 g/mol | [1] |
| InChI Key | MFKJBYGCXDTNDA-UHFFFAOYSA-N | [1] |
Synthesis Pathway
The most common and direct route for the synthesis of 5-substituted-3-amino-1,2,4-triazoles involves the condensation of a carboxylic acid with aminoguanidine or its salt.[3][4] This reaction can be performed under conventional heating or enhanced by microwave irradiation to reduce reaction times.
Caption: General synthesis pathway for this compound.
Molecular Structure Elucidation Workflow
The definitive confirmation of the molecular structure of this compound would follow a standard analytical workflow, integrating data from multiple spectroscopic techniques.
Caption: A typical workflow for the elucidation of a novel organic compound's structure.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the undecyl chain, the amine group, and the NH proton of the triazole ring.
| Predicted ¹H Chemical Shifts (δ ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Broad Singlet | 1H | Triazole N-H |
| ~5.0 - 6.0 | Broad Singlet | 2H | Amino (-NH₂) |
| ~2.6 - 2.8 | Triplet | 2H | α-CH₂ of undecyl chain |
| ~1.6 - 1.7 | Multiplet | 2H | β-CH₂ of undecyl chain |
| ~1.2 - 1.4 | Broad Multiplet | 16H | -(CH₂)₈- of undecyl chain |
| ~0.8 - 0.9 | Triplet | 3H | Terminal -CH₃ of undecyl chain |
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide a map of the carbon skeleton, with distinct signals for each unique carbon atom in the undecyl chain and the triazole ring.
| Predicted ¹³C Chemical Shifts (δ ppm) | Assignment |
| ~160 - 165 | C5 of triazole ring (attached to undecyl) |
| ~155 - 160 | C3 of triazole ring (attached to NH₂) |
| ~31 - 32 | -(CH₂)ₙ- carbons of undecyl chain |
| ~29 | α-CH₂ of undecyl chain |
| ~22 - 23 | Penultimate CH₂ of undecyl chain |
| ~14 | Terminal -CH₃ of undecyl chain |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by observing its vibrational modes.
| Predicted IR Absorption Bands (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3200 - 3100 | N-H Stretch | Triazole Ring N-H |
| 2955 - 2850 | C-H Stretch | Alkyl (Undecyl) Chain |
| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) |
| ~1635 | C=N Stretch | Triazole Ring |
| ~1540 | C-N Stretch | Triazole Ring |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine |
| 910 - 665 | N-H Wag | Primary Amine (-NH₂) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 238. The fragmentation pattern would likely involve the loss of the undecyl chain and fragmentation of the triazole ring.
| m/z Value | Possible Fragment |
| 238 | [M]⁺ (Molecular Ion) |
| [M-15]⁺ | Loss of -CH₃ |
| [M-29]⁺ | Loss of -C₂H₅ |
| [M-C₁₁H₂₃]⁺ | Loss of undecyl radical |
| 60 | [CH₂NS]⁺ (common in triazole-thiones, but possible here from rearrangement)[5] |
Experimental Protocols
The following are representative experimental protocols for the synthesis and characterization of 5-alkyl-3-amino-1,2,4-triazoles, adapted from published methodologies.[3][6]
Synthesis of this compound
Materials:
-
Lauric Acid (Dodecanoic Acid)
-
Aminoguanidine Bicarbonate or Hydrochloride
-
Phosphoric Acid (or other suitable acid catalyst)
-
Ethanol or Isopropanol (solvent)
-
Microwave Synthesis Reactor or conventional heating setup with reflux condenser
Procedure (Microwave-Assisted):
-
In a 10 mL sealed microwave process vial, combine lauric acid (1.0 mmol), aminoguanidine bicarbonate (1.2 mmol), and a catalytic amount of phosphoric acid.
-
If necessary, add a minimal amount of a suitable solvent like isopropanol (e.g., 2.0 mL) to facilitate mixing.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a specified time (e.g., 30-60 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling, the reaction mixture is diluted with water and the pH is adjusted to be basic (e.g., pH 8-9) with an aqueous solution of sodium hydroxide or sodium carbonate to precipitate the product.
-
The resulting solid is collected by vacuum filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Characterization Protocols
-
NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically using the Attenuated Total Reflectance (ATR) technique for solid samples. The spectral data is reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer to confirm the exact mass and molecular formula.
Conclusion
The molecular structure elucidation of this compound relies on a synergistic application of synthetic chemistry and advanced spectroscopic techniques. While direct experimental data is sparse, a robust analytical framework based on the known chemistry and spectroscopy of 3-amino-1,2,4-triazole derivatives allows for a confident prediction of its structural and spectral properties. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further investigate this and related compounds for potential applications in drug discovery and materials science.
References
- 1. This compound | 92168-88-2 | Benchchem [benchchem.com]
- 2. Cas 92168-88-2,this compound | lookchem [lookchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Potential biological activities of long-chain triazole derivatives
An In-Depth Technical Guide to the Potential Biological Activities of Long-Chain Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diverse biological activities exhibited by long-chain triazole derivatives. The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its incorporation into molecules, particularly those bearing long alkyl or aralkyl chains, has led to the discovery of potent agents with a wide spectrum of therapeutic potential, including antifungal, antibacterial, anticancer, and antiviral activities.[2][3] This document details these activities, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate further research and development in this promising area.
Antifungal Activity
Long-chain triazole derivatives are most renowned for their potent antifungal properties. This activity is primarily attributed to their ability to interfere with the fungal cell membrane's integrity.
Mechanism of Action
The principal mechanism of action for most antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[4][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By binding to the heme iron in the active site of CYP51, triazole derivatives disrupt the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal membrane's structure and function, inhibiting fungal growth and replication.[5]
Quantitative Antifungal Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative long-chain triazole derivatives against various fungal pathogens.
| Compound ID | Long-Chain Substituent | Fungal Strain | MIC (µg/mL) | Reference |
| Compound A1 | Phenylethynyl Pyrazole | Candida albicans | 0.0625 | [4] |
| Compound A1 | Phenylethynyl Pyrazole | Cryptococcus neoformans | 0.0625 | [4] |
| Compound A2 | Piperdine-oxadiazole | Candida albicans (Fluconazole-resistant) | 0.016 | [6] |
| Compound A3 | Phenolic Acid Ester | Rhizoctonia solani | 88.6% inhibition at 200 µg/mL | [7] |
| Compound A4 | Substituted Phenyl | Microsporum gypseum | Superior to Ketoconazole | [8] |
| Iodiconazole Derivative | Ethynyl group | Pathogenic Fungi | Strong Inhibition | [9] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.
-
Preparation of Inoculum: Fungal colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in culture medium (e.g., RPMI-1640) to achieve a final concentration of approximately 0.5–2.5 x 10³ CFU/mL.
-
Compound Dilution: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate using the appropriate culture medium. A range of concentrations is prepared.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared fungal suspension.
-
Controls: Positive control wells (fungus without compound) and negative control wells (medium only) are included on each plate. A standard antifungal drug (e.g., Fluconazole) is also tested as a reference.[4]
-
Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth compared to the positive control.
Visualization: Fungal Ergosterol Biosynthesis Pathway
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazole derivatives.
Antibacterial Activity
While less established than their antifungal counterparts, long-chain triazole derivatives have demonstrated significant potential as antibacterial agents, including activity against drug-resistant strains.[10][11]
Mechanism of Action
The antibacterial mechanisms of triazoles are diverse and not as universally defined as their antifungal action. Potential mechanisms include:
-
Enzyme Inhibition: Triazoles can inhibit essential bacterial enzymes. For instance, some derivatives are designed to inhibit metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics.[12]
-
Disruption of Cell Wall Synthesis: Similar to other heterocyclic compounds, they may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Interaction with DNA/RNA: The planar triazole ring can intercalate with nucleic acids or inhibit enzymes involved in their replication and transcription.
Quantitative Antibacterial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative long-chain triazole derivatives against various bacterial pathogens.
| Compound ID | Long-Chain Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound B1 | Phenyl ring with 4-trichloromethyl group | E. coli | 5 | [11] |
| Compound B2 | Ofloxacin analogue | S. aureus | 0.25 - 1 | [11] |
| Compound B3 | 4-nitrobenzylideneamino | S. aureus | 0.264 mM | [11] |
| Compound B4 | 2-methylpiperazine | MDR E. coli | 0.25 | [11] |
| Compound B5 | Substituted Phenyl | S. aureus | Superior to Streptomycin | [8] |
Experimental Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion)
This method provides a qualitative or semi-quantitative assessment of antibacterial activity.
-
Preparation of Bacterial Lawn: A standardized inoculum (0.5 McFarland) of the target bacterium is uniformly spread over the surface of a Mueller-Hinton Agar (MHA) plate using a sterile swab.
-
Well Creation: Sterile wells (6-8 mm in diameter) are punched into the agar using a sterile cork borer.
-
Compound Application: A fixed volume (e.g., 50-100 µL) of the test compound dissolved in a suitable solvent (like DMSO) at a specific concentration is added to each well.
-
Controls: A well with the solvent alone serves as a negative control. A standard antibiotic (e.g., Ciprofloxacin, Ampicillin) is used as a positive control.[13]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) is measured in millimeters. A larger zone indicates greater antibacterial activity.
Visualization: General Workflow for Antibacterial Screening
References
- 1. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of highly potent triazole derivatives with broad-spectrum antifungal activity based on Iodiconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemmethod.com [chemmethod.com]
In-Depth Technical Guide: 5-undecyl-1H-1,2,4-triazol-3-amine (CAS 92168-88-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety data, synthesis, and potential biological activities of 5-undecyl-1H-1,2,4-triazol-3-amine, identified by CAS number 92168-88-2. This document is intended to serve as a valuable resource for professionals in research and drug development.
Chemical and Physical Properties
This compound is an organic compound featuring a 1,2,4-triazole core substituted with an undecyl chain and an amine group.[1][2] This structure, particularly the long hydrophobic undecyl chain, suggests increased lipophilicity, which may enhance its ability to permeate biological membranes and interact with hydrophobic targets.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 92168-88-2 | [4] |
| Molecular Formula | C₁₃H₂₆N₄ | [4] |
| Molecular Weight | 238.37 g/mol | [4] |
| Boiling Point | 411.4°C at 760 mmHg | [4] |
| Density | 1.002 g/cm³ | [4] |
| Flash Point | 231.8°C | [4] |
| Refractive Index | 1.52 | [4] |
| Vapor Pressure | 5.61E-07 mmHg at 25°C | [4] |
| Melting Point | Not Available | [4] |
| Solubility | Not Available | [4] |
| Appearance | Not Available | [4] |
Safety Data
Table 2: General Hazard Information for 3-Amino-1,2,4-triazoles (Proxy Data)
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity | Not Classified | P264, P270 |
| Skin Corrosion/Irritation | Not Classified | P280 |
| Serious Eye Damage/Irritation | Not Classified | P280, P305+P351+P338 |
| Carcinogenicity | Suspected of causing cancer (Category 2) | P201, P202, P280, P308+P313 |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (Category 2) | P201, P202, P280, P308+P313 |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects (Chronic 2) | P273, P391 |
Note: This data is for related compounds and may not fully represent the hazards of this compound. A substance-specific risk assessment should always be conducted.
Experimental Protocols
Synthesis
The synthesis of 5-substituted-3-amino-1,2,4-triazoles is generally achieved through the condensation of a carboxylic acid with aminoguanidine.[6][7] For this compound, this would involve the reaction of lauric acid (dodecanoic acid) or its derivative (e.g., n-dodecanoyl chloride) with aminoguanidine bicarbonate.[4]
Logical Workflow for Synthesis
Caption: General synthetic workflow for this compound.
A detailed experimental protocol is not publicly available. However, a general procedure would likely involve reacting the starting materials in a suitable solvent, possibly with heating, followed by workup and purification steps such as crystallization or chromatography.[6][8]
Purification and Characterization
Purification of the crude product is essential to remove unreacted starting materials and byproducts. Common purification techniques for similar compounds include recrystallization from a suitable solvent (e.g., ethanol or dioxane) or column chromatography.[8]
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Biological Activity and Potential Applications
The long undecyl chain of this compound suggests that its biological activity may be influenced by its lipophilicity, potentially enhancing its ability to cross biological membranes.
Anticoagulant Activity: Factor XIIa and Thrombin Inhibition
Derivatives of 1H-1,2,4-triazol-5-amines have been investigated as inhibitors of coagulation Factor XIIa (FXIIa) and thrombin, which are key targets for the development of antithrombotic drugs.[9] The inhibitory activity is typically assessed using a fluorometric assay that measures the rate of hydrolysis of a fluorogenic substrate by the target enzyme.[9]
Experimental Workflow for Inhibitor Screening
Caption: Workflow for screening the inhibitory activity against FXIIa and thrombin.
A general protocol for such an assay involves:
-
Preparation of Reagents: Dilute the enzyme (FXIIa or thrombin), the test compound (this compound), and the fluorogenic substrate in an appropriate assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Incubate the enzyme with various concentrations of the test compound in a microplate well for a defined period at a specific temperature (e.g., room temperature for 10-15 minutes).
-
Initiation of Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm) in a kinetic mode for a set duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Signaling Pathway in Coagulation Cascade
References
- 1. cortecvci.com [cortecvci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 92168-88-2 | Benchchem [benchchem.com]
- 4. content.abcam.com [content.abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-ones and their Isatin-3-imine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Amino-1,2,4-Triazole | 61-82-5 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Starting materials for 5-Undecyl-1h-1,2,4-triazol-3-amine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 5-Undecyl-1H-1,2,4-triazol-3-amine, a molecule of interest in medicinal chemistry due to the broad biological activities associated with the 3-amino-1,2,4-triazole scaffold. This document outlines the primary starting materials, a detailed experimental protocol for a high-yield synthetic route, and insights into the potential biological relevance of this class of compounds.
Core Starting Materials
The synthesis of this compound is most effectively achieved through the condensation and subsequent cyclization of two key starting materials: Lauric Acid (Dodecanoic Acid) and Aminoguanidine Bicarbonate .
| Starting Material | Structure | Role in Synthesis |
| Lauric Acid | CH₃(CH₂)₁₀COOH | Provides the undecyl side chain at the 5-position of the triazole ring. |
| Aminoguanidine Bicarbonate | NH₂C(=NH)NHNH₂·H₂CO₃ | Serves as the backbone for the 3-amino-1,2,4-triazole core. |
This approach is favored for its directness and efficiency, particularly when employing modern synthetic techniques such as microwave irradiation to accelerate the reaction.[1]
Synthetic Pathway
The synthesis proceeds via a two-step, one-pot reaction. Initially, lauric acid reacts with aminoguanidine to form a guanylhydrazide intermediate. This intermediate then undergoes intramolecular cyclization with the elimination of water to form the stable 1,2,4-triazole ring.
Caption: General synthetic scheme for this compound.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1]
Materials:
-
Lauric Acid (Dodecanoic Acid)
-
Aminoguanidine Bicarbonate
-
Hydrochloric Acid (HCl), concentrated
-
Microwave Synthesis Vial (10 mL)
-
Magnetic Stirrer
Procedure:
-
Reagent Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine Lauric Acid (1.0 mmol, 200.32 mg) and Aminoguanidine Bicarbonate (1.1 mmol, 149.7 mg).
-
Acid Catalyst Addition: Carefully add concentrated Hydrochloric Acid (1.1 mmol, approximately 0.09 mL) to the mixture.
-
Reaction Conditions: Seal the vial and place it in a microwave reactor. Heat the mixture to 150°C and maintain this temperature for 30 minutes with continuous stirring.
-
Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. The resulting solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product, this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis based on similar reactions reported in the literature.[1]
| Parameter | Value |
| Molar Ratio (Acid:Amine) | 1 : 1.1 |
| Reaction Temperature | 150°C |
| Reaction Time | 30 minutes |
| Expected Yield | 80-90% |
| Purity (post-recrystallization) | >95% |
Biological Significance and Potential Signaling Pathway
Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[2][3][4] Long-chain alkyl-substituted triazoles, in particular, have demonstrated potential as antitumor agents.[5] One of the key signaling pathways implicated in cancer cell proliferation and survival is the PI3K/AKT pathway. Some 1,2,4-triazole derivatives have been investigated as potential inhibitors of this pathway.[6]
The diagram below illustrates a simplified representation of the PI3K/AKT signaling pathway and the potential point of inhibition by a 5-alkyl-1H-1,2,4-triazol-3-amine derivative.
Caption: Potential inhibition of the PI3K/AKT signaling pathway by a triazole derivative.
This guide provides a foundational understanding for the synthesis and potential biological relevance of this compound, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
Physical appearance and melting point of 5-Undecyl-1h-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical characterization of 5-Undecyl-1H-1,2,4-triazol-3-amine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines the standard methodologies for determining its key physical properties and a general workflow for its synthesis and characterization, drawing upon established principles and data from analogous structures.
Core Physical Properties
| Property | Anticipated Characteristics |
| Physical Appearance | Expected to be a crystalline solid at room temperature. The color could range from white to off-white or pale yellow, depending on the purity of the sample. The morphology of the crystals would be dependent on the crystallization conditions. |
| Melting Point | The melting point is expected to be a sharp range, characteristic of a pure crystalline compound. The presence of the long undecyl chain would influence the melting point relative to shorter-chain analogs. Impurities will typically lead to a broadening and depression of the melting point range. |
Experimental Protocols for Physical Characterization
The following are detailed, standard experimental protocols for the determination of the physical appearance and melting point of a novel crystalline solid such as this compound.
Determination of Physical Appearance
Objective: To visually characterize the solid-state form, color, and crystalline nature of the compound.
Methodology:
-
Sample Preparation: A small, representative sample of the synthesized and purified compound is placed on a clean, dry watch glass or in a petri dish.
-
Macroscopic Observation: The sample is observed under ambient laboratory lighting against both a white and a dark background to accurately determine its color. Any notable characteristics, such as opacity or translucence, are recorded.
-
Microscopic Examination: A small amount of the sample is placed on a microscope slide. The crystals are observed under a light microscope at various magnifications. The crystal habit (e.g., needles, plates, prisms) and any presence of amorphous material are documented. Digital images can be captured for record-keeping.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid. This is a key indicator of purity.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the closed end. The sample height should be approximately 2-3 mm.
-
Instrumentation: A calibrated melting point apparatus is used for the determination.
-
Measurement:
-
Rapid Determination (Optional): A preliminary, rapid heating run can be performed to estimate the approximate melting range.
-
Accurate Determination: A fresh sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature approximately 10-15 °C below the estimated melting point.
-
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The result is reported as a temperature range. For a pure compound, this range is typically narrow (1-2 °C).
Logical Workflow for Synthesis and Characterization
The synthesis and characterization of a novel compound like this compound would typically follow a structured workflow to ensure the identity and purity of the final product.
Caption: Logical workflow for the synthesis, purification, and characterization of this compound.
This generalized workflow highlights the critical steps from starting materials to a fully characterized compound ready for further investigation. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are essential for confirming the chemical structure, while chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and elemental analysis provide quantitative data on purity.
Methodological & Application
Application Notes and Protocols for the High-Yield Synthesis of 5-Undecyl-1H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the high-yield synthesis of 5-Undecyl-1H-1,2,4-triazol-3-amine, a molecule of interest in medicinal chemistry and materials science. The presented methodology is based on a microwave-assisted, acid-catalyzed condensation reaction, which is recognized for its efficiency and "green" chemistry attributes.[1]
The 3-amino-1,2,4-triazole scaffold is a significant pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities.[2] The undecyl substituent, a long alkyl chain, imparts significant lipophilicity to the molecule. This property can enhance the compound's ability to cross biological membranes, potentially improving its bioavailability and interaction with intracellular targets.[3] The amino group at the 3-position serves as a versatile handle for further chemical modifications, enabling the creation of diverse molecular libraries for drug discovery and other applications.[3]
The recommended synthetic approach involves the direct condensation of dodecanoic acid with aminoguanidine bicarbonate under microwave irradiation. This method is advantageous due to its rapid reaction times, high yields, and reduced solvent usage compared to conventional heating methods.[1]
Experimental Protocols
Method 1: Microwave-Assisted Synthesis
This protocol is adapted from established procedures for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1] It offers a high-yield, rapid, and environmentally friendly route to the target compound.
Materials:
-
Dodecanoic acid (Lauric acid)
-
Aminoguanidine bicarbonate
-
Concentrated Hydrochloric acid (HCl)
-
Isopropanol (i-PrOH)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Distilled water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Microwave synthesizer with sealed reaction vessels
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flasks, beakers, separatory funnel, etc.)
-
pH meter or pH paper
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine dodecanoic acid (1.0 mmol, 200.32 mg) and aminoguanidine bicarbonate (1.2 mmol, 163.3 mg).
-
Acidification: Carefully add concentrated hydrochloric acid (1.2 mmol, approximately 0.1 mL) to the mixture.
-
Solvent Addition: Add isopropanol (2.0 mL) to the vessel.[1]
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 150°C for 30 minutes with stirring.
-
Cooling and Neutralization: After the reaction is complete, allow the vessel to cool to room temperature. Carefully open the vessel and transfer the contents to a beaker. Neutralize the reaction mixture to pH 7-8 by the dropwise addition of 1 M NaOH solution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine solution (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
-
Characterization: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes for the microwave-assisted synthesis of this compound. The yield is projected based on similar syntheses reported in the literature.[1]
| Parameter | Value |
| Starting Materials | Dodecanoic acid, Aminoguanidine bicarbonate |
| Catalyst | Hydrochloric acid (HCl) |
| Solvent | Isopropanol (i-PrOH) |
| Molar Ratio (Acid:Amine) | 1 : 1.2 |
| Reaction Temperature | 150°C |
| Reaction Time | 30 minutes |
| Expected Yield | 85-95% |
Mandatory Visualization
Synthetic Pathway
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2,4-triazoles are a significant class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2] The synthesis of 1,2,4-triazole derivatives has therefore garnered considerable attention in medicinal chemistry and drug discovery. Traditional synthetic methods often involve long reaction times, harsh conditions, and low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly alternative, offering significant advantages such as dramatically reduced reaction times, higher yields, and milder reaction conditions.[3][4][5] This "green chemistry" approach often leads to cleaner reactions with fewer byproducts.[6][7] This document provides detailed application notes and protocols for the microwave-assisted synthesis of various 1,2,4-triazole derivatives, supported by quantitative data and visual workflows.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation accelerates chemical reactions by utilizing the ability of polar molecules and ions to absorb microwave energy and convert it into heat.[5] This direct and efficient heating of the reaction mixture offers several key benefits over conventional heating methods:
-
Rapid Reaction Rates: Reactions that take hours or even days to complete using conventional heating can often be accomplished in minutes with microwave assistance.[8]
-
Higher Yields: The rapid heating and precise temperature control can minimize the formation of side products, leading to higher yields of the desired 1,2,4-triazole derivatives.[8][9]
-
Improved Purity: Faster reactions at controlled temperatures often result in cleaner products, simplifying purification processes.[10]
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.[11]
-
Green Chemistry: The use of smaller amounts of solvents, or even solvent-free conditions, aligns with the principles of green chemistry.[2][11]
Experimental Protocols
This section details protocols for the synthesis of various 1,2,4-triazole derivatives using microwave irradiation.
Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-triazoles via Cycloaddition
This protocol describes a convenient one-pot synthesis of 3,5-disubstituted-1,2,4-triazoles from the cycloaddition reaction of organo-nitriles and ammonia under microwave irradiation.[8]
Materials:
-
Organo-nitrile (e.g., benzonitrile)
-
Ammonia source (e.g., aqueous ammonia)
-
Solvent (if necessary, e.g., N,N-Dimethylformamide - DMF)
Equipment:
-
Microwave reactor
-
Sealed microwave reaction vessel
-
Magnetic stirrer
Procedure:
-
In a sealed microwave reaction vessel, combine the organo-nitrile (1.0 mmol) and the ammonia source.
-
If required, add a suitable solvent to ensure efficient microwave absorption and mixing.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 150 °C) and power for a short duration (e.g., 1.5 hours).[8]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Open the vessel carefully and transfer the reaction mixture to a beaker.
-
The product can be isolated by standard work-up procedures, such as precipitation by adding water, followed by filtration and recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Carboxylic Acids
This method outlines the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic conditions using microwave irradiation.[1]
Materials:
-
Aminoguanidine bicarbonate
-
Carboxylic acid (e.g., propionic acid)
-
Hydrochloric acid (37% solution)
-
Solvent (optional, e.g., isopropanol for solid carboxylic acids)
Equipment:
-
Microwave reactor (monomode or multimode)
-
G10 microwave process vial or equivalent
Procedure:
-
In a suitable container, mix aminoguanidine bicarbonate (0.01 mol) with a 37% solution of hydrochloric acid (0.015 mol) and stir for 1 hour.
-
Evaporate the water to obtain the dry aminoguanidine hydrochloride solid.
-
Transfer the solid to a G10 microwave process vial and add the carboxylic acid (0.012 mol).[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 180 °C for 3 hours.[1]
-
After cooling, the product can be purified by recrystallization from an appropriate solvent.
Protocol 3: Synthesis of 1H-1,2,4-triazol-3-one Derivatives
This protocol describes the synthesis of Schiff bases and subsequent cyclization to form 1,2,4-triazol-3-one derivatives under microwave irradiation.[9]
Materials:
-
4-Amino-5-(methyl/ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
-
9H-fluorene-2-carbaldehyde
-
Dry ethanol
Equipment:
-
Microwave reactor with pressure control
-
Closed microwave reaction vessel
Procedure for Schiff Base Formation:
-
In a closed microwave vessel, dissolve 4-amino-5-(methyl/ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (0.01 mol) and 9H-fluorene-2-carbaldehyde (0.01 mol) in dry ethanol (10 mL).[9]
-
Irradiate the mixture in the microwave oven at 125 °C for 10 minutes with pressure control.[9]
-
After cooling, add water to precipitate the crude product.
-
Filter, dry, and recrystallize the product from ethanol.
Data Presentation
The following table summarizes the quantitative data for the microwave-assisted synthesis of various 1,2,4-triazole derivatives, comparing them with conventional heating methods where available.
| Derivative Type | Starting Materials | Solvent | Microwave Conditions (Temp., Time) | Yield (%) (Microwave) | Conventional Conditions (Temp., Time) | Yield (%) (Conventional) | Reference |
| 3,5-Disubstituted-1,2,4-triazoles | Organo-nitriles, Ammonia | DMF | 150 °C, 1.5 h | 85 | 72 h (hydrothermal) | Not specified | [8] |
| 1,3,5-Trisubstituted-1,2,4-triazoles | Amide derivatives, Hydrazines | - | Not specified, 1 min | 85 | > 4 h | Not specified | [8] |
| 3-Aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one | - | - | Not specified, 5 min | 96 | Not specified | Not specified | [8] |
| 5-Substituted 3-Amino-1,2,4-triazoles | Aminoguanidine bicarbonate, Carboxylic acids | None | 180 °C, 3 h | 72-76 | Not specified | Not specified | [1] |
| 1H-1,2,4-triazol-3-one Schiff Base | 4-Amino-5-alkyl-2,4-dihydro-3H-1,2,4-triazol-3-one, Aldehyde | Ethanol | 125 °C, 10 min | 88-92 | Reflux, 4 h | 80-85 | |
| Thioether derivatives of 1,2,4-triazole | Ethyl 2-chloroacetate, 4-chlorophenol | - | Not specified, 15 min | 81 | Not specified | Not specified | |
| Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | - | Ethanol | Not specified, 30 min | 96 | 27 h | Not specified | [8] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of 1,2,4-triazole derivatives.
Caption: General workflow for microwave-assisted synthesis.
Reaction Scheme
The following diagram shows a representative reaction scheme for the synthesis of 3,5-disubstituted-1,2,4-triazoles.
Caption: Synthesis of 3,5-disubstituted-1,2,4-triazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 5. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 6. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 9. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 10. iris.unito.it [iris.unito.it]
- 11. publisher.uthm.edu.my [publisher.uthm.edu.my]
Application Notes and Protocols for 5-Undecyl-1H-1,2,4-triazol-3-amine as a Potential Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Undecyl-1H-1,2,4-triazol-3-amine is a promising organic compound for use as a corrosion inhibitor, particularly for steel in acidic environments. Its efficacy stems from the presence of a triazole ring containing nitrogen heteroatoms and a long undecyl alkyl chain.[1] The triazole moiety provides active sites for adsorption onto the metal surface, while the long hydrophobic alkyl chain forms a protective barrier against corrosive agents.[1] This document provides detailed application notes and experimental protocols for evaluating the corrosion inhibition potential of this compound. While specific experimental data for this exact compound is limited in publicly available literature, the following protocols and data are based on established methodologies for analogous long-chain alkyl triazole derivatives.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₆N₄ | --INVALID-LINK-- |
| Molecular Weight | 238.37 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | Generic |
| Solubility | Soluble in acidic aqueous solutions and organic solvents like ethanol and acetone | Inferred |
Quantitative Data: Corrosion Inhibition Performance (Hypothetical Data)
The following tables summarize the expected corrosion inhibition performance of this compound on mild steel in a 1 M HCl solution, based on studies of similar long-chain triazole derivatives.
Table 1: Inhibition Efficiency from Weight Loss Measurements
| Inhibitor Conc. (mM) | Weight Loss (mg/cm²·h) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 1.25 | 11.0 | - |
| 0.1 | 0.28 | 2.46 | 77.6 |
| 0.5 | 0.15 | 1.32 | 88.0 |
| 1.0 | 0.08 | 0.70 | 93.6 |
| 2.0 | 0.05 | 0.44 | 96.0 |
Table 2: Electrochemical Polarization Parameters
| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | -480 | 250 | 75 | 120 | - |
| 0.1 | -465 | 55 | 70 | 115 | 78.0 |
| 0.5 | -450 | 28 | 68 | 110 | 88.8 |
| 1.0 | -440 | 15 | 65 | 105 | 94.0 |
| 2.0 | -430 | 9 | 62 | 100 | 96.4 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Conc. (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 80 | 150 | - |
| 0.1 | 380 | 80 | 78.9 |
| 0.5 | 750 | 45 | 89.3 |
| 1.0 | 1500 | 25 | 94.7 |
| 2.0 | 2500 | 15 | 96.8 |
Experimental Protocols
Preparation of Inhibitor Solutions
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in a small amount of ethanol or a suitable organic solvent.
-
Add the dissolved inhibitor to the corrosive medium (e.g., 1 M HCl) to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, and 2.0 mM).
-
Ensure complete dissolution and uniform mixing.
Weight Loss Measurements
This method provides a direct measure of the corrosion rate.
-
Specimen Preparation:
-
Use mild steel coupons of known dimensions (e.g., 2 cm x 2 cm x 0.1 cm).
-
Mechanically polish the coupons with a series of emery papers of decreasing grit size (e.g., 400, 800, 1200).
-
Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.
-
Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
-
Immersion Test:
-
Immerse the weighed coupons in beakers containing the corrosive solution with and without the inhibitor at a constant temperature (e.g., 25 °C) for a specified period (e.g., 24 hours).
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Remove the corrosion products by gentle brushing in a solution of 20% NaOH containing 200 g/L of zinc dust.
-
Rinse the coupons with distilled water and acetone, dry, and reweigh.
-
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × W) / (D × A × T) where W is the weight loss in mg, D is the density of the metal in g/cm³, A is the surface area of the coupon in cm², and T is the immersion time in hours.
-
Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Measurements
Electrochemical tests provide insights into the corrosion mechanism and the inhibitor's mode of action. These tests are typically performed using a three-electrode cell setup with a potentiostat.
-
Electrode Setup:
-
Working Electrode (WE): A mild steel specimen with a defined exposed area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): A platinum or graphite rod.
-
-
Procedure:
-
Immerse the electrodes in the test solution (corrosive medium with and without inhibitor).
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) for about 30-60 minutes until a steady state is reached.
-
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density versus potential (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear Tafel segments of the anodic and cathodic curves.
-
Calculate the inhibition efficiency: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
-
Surface Analysis
Surface analysis techniques are used to visualize the protective film formed by the inhibitor on the metal surface.
-
Specimen Preparation:
-
Immerse mild steel coupons in the corrosive solution with and without the inhibitor for a set period.
-
Gently rinse the coupons with distilled water and dry them.
-
-
Scanning Electron Microscopy (SEM):
-
Mount the prepared coupons on stubs and coat with a thin layer of gold or carbon if necessary.
-
Examine the surface morphology of the coupons under the SEM to observe the differences in surface texture and the presence of a protective film.
-
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitor performance.
Caption: Proposed mechanism of corrosion inhibition.
Mechanism of Action
The corrosion inhibition by this compound is attributed to its adsorption on the metal surface. The triazole ring, with its lone pair of electrons on the nitrogen atoms, acts as the primary site for adsorption onto the vacant d-orbitals of the iron atoms on the steel surface. This forms a coordinate covalent bond, leading to strong adsorption.
The long undecyl (C₁₁) alkyl chain, being hydrophobic, orients itself away from the metal surface, creating a dense, non-polar barrier. This hydrophobic film effectively displaces water molecules and aggressive ions (like chloride) from the metal surface, thereby preventing the electrochemical reactions that cause corrosion. The combined effect of strong adsorption and the formation of a protective hydrophobic layer results in high inhibition efficiency.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling chemicals.
-
Work in a well-ventilated area or under a fume hood.
-
Refer to the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.
-
Dispose of all chemical waste according to institutional and local regulations.
Disclaimer
The quantitative data presented in this document is hypothetical and based on the performance of structurally similar compounds. Actual experimental results may vary. It is recommended that users perform their own experiments to validate the performance of this compound for their specific application.
References
Investigating the Antifungal Properties of 5-Undecyl-1H-1,2,4-triazol-3-amine: Application Notes and Protocols
Disclaimer: As of November 2025, a thorough review of published scientific literature reveals no specific data on the antifungal properties of 5-Undecyl-1H-1,2,4-triazol-3-amine. The following application notes and protocols are based on the well-established antifungal activity of the 1,2,4-triazole scaffold and data from structurally related compounds. These protocols are intended to serve as a guide for researchers to investigate the potential antifungal activity of the specified compound.
Introduction
The 1,2,4-triazole moiety is a critical pharmacophore in a major class of antifungal agents known as azoles.[1] These compounds are widely used in medicine to treat fungal infections. The primary mechanism of action for antifungal triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][4] Disruption of ergosterol synthesis leads to a compromised cell membrane, ultimately inhibiting fungal growth and replication.[1] Given that this compound contains the core 1,2,4-triazole structure, it is a candidate for investigation as a novel antifungal agent. The presence of a long alkyl (undecyl) chain may influence its lipophilicity and interaction with the fungal cell membrane and target enzyme.[5]
Data Presentation: Antifungal Activity of Structurally Related Compounds
While no data exists for this compound, the following table summarizes the in vitro antifungal activity of a series of 5-substituted-4-amino-1,2,4-triazole-3-thioesters, which are structurally similar. This data is presented for comparative purposes to highlight the potential activity of this class of compounds. The activity was assessed by measuring the zone of inhibition against various fungal strains.
Table 1: In Vitro Antifungal Activity of 5-Substituted-4-Amino-1,2,4-triazole-3-thioesters (Zone of Inhibition in mm)
| Compound (Substituent at C5) | Aspergillus fumigatus | Aspergillus niger | Aspergillus flavus | Candida albicans | Candida glabrata | Candida tropicalis |
| 4-Methoxybenzyl | 16 | 15 | 16 | 17 | 16 | 15 |
| 4-Chlorobenzyl | 14 | 15 | 15 | 16 | 15 | 16 |
| 3,4-Dichlorobenzyl | 15 | 16 | 14 | 15 | 17 | 15 |
| 2,4-Dichlorobenzyl | 16 | 14 | 16 | 14 | 15 | 14 |
| 4-Methylbenzyl | 17 | 16 | 15 | 16 | 16 | 17 |
| 4-Nitrobenzyl | 15 | 17 | 16 | 15 | 14 | 16 |
| Terbinafine (Standard) | 18 | 18 | 19 | 18 | 19 | 18 |
Data adapted from a study on 5-substituted-4-amino-1,2,4-triazole-3-thioesters. The undecyl group of the target compound is a long alkyl chain, which may show different activity compared to the benzyl derivatives listed.
Mandatory Visualization
Signaling Pathway
Caption: General mechanism of action for antifungal triazoles.
Experimental Workflow
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Experimental Protocols
The following are generalized protocols for determining the in vitro antifungal activity of a novel compound, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
35°C incubator
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final test concentrations (e.g., 0.03 to 16 µg/mL). Each well should contain 100 µL of the diluted compound.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). This can be done using a spectrophotometer at 530 nm.
-
Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing the diluted compound. This will bring the total volume in each well to 200 µL and halve the compound concentration to the desired final test range.
-
Include a positive control well (inoculum without compound) and a negative control well (medium only).
-
Seal the plate and incubate at 35°C for 24-48 hours. Incubation time may be extended for slower-growing organisms.[8][9]
-
-
MIC Determination:
Protocol 2: Agar Disk Diffusion Assay
This method is a qualitative test to assess the susceptibility of a microorganism to an antimicrobial agent.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Solvent (e.g., DMSO)
-
Mueller-Hinton agar or Sabouraud Dextrose Agar plates
-
Fungal strains
-
Sterile saline (0.85%)
-
Sterile swabs
Procedure:
-
Disk Preparation:
-
Dissolve a known weight of this compound in a suitable solvent.
-
Impregnate sterile filter paper disks with a specific amount of the compound solution (e.g., 10 µg per disk).
-
Allow the solvent to evaporate completely. Prepare a solvent-only disk to serve as a negative control.
-
-
Inoculum Preparation:
-
Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described in Protocol 1.
-
-
Inoculation and Disk Placement:
-
Dip a sterile swab into the fungal suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of the agar plate in three directions to ensure uniform growth.
-
Aseptically place the prepared disks onto the surface of the inoculated agar plate. Ensure the disks are pressed down firmly to make complete contact with the agar.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C for 24-48 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The absence of a zone or a very small zone indicates resistance.
-
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isres.org [isres.org]
- 5. chemconsai.com [chemconsai.com]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. google.com [google.com]
Application Notes and Protocols: 5-Undecyl-1H-1,2,4-triazol-3-amine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-Undecyl-1H-1,2,4-triazol-3-amine in materials science, with a primary focus on its application as a corrosion inhibitor for steel.
Application Notes
This compound is a heterocyclic organic compound with significant potential in materials science, primarily as a corrosion inhibitor. Its molecular structure, featuring a polar 1,2,4-triazole ring and a long nonpolar undecyl chain, imparts unique properties that make it highly effective in protecting metallic surfaces from corrosion, especially in acidic environments.
The triazole moiety, with its nitrogen heteroatoms, facilitates strong adsorption onto the metal surface through the formation of coordinate bonds with vacant d-orbitals of iron atoms. This forms a stable, chemisorbed layer that acts as an initial barrier to corrosive agents. The long undecyl (C11) alkyl chain enhances this protective effect significantly.[1] This hydrophobic tail orients away from the metal surface, creating a dense, nonpolar film that repels water and other corrosive species, thereby providing a secondary barrier against corrosion.[2]
Studies on homologous series of 3-alkyl-5-amino-1H-1,2,4-triazoles have demonstrated that the corrosion inhibition efficiency increases with the length of the alkyl chain.[2] A minimum of seven carbon atoms in the alkyl chain was found to be necessary for significant inhibitory activity on ST-3 steel in acidic media.[2] The undecyl group, therefore, is expected to provide a high degree of protection.
Key Applications:
-
Corrosion Inhibition: Primarily used as a corrosion inhibitor for mild steel and other ferrous alloys in acidic media, such as those used in industrial cleaning, pickling, and oil and gas exploration.[2]
-
Protective Coatings: Can be incorporated into protective coatings and primers to enhance their anti-corrosion properties.
-
Metalworking Fluids: Potential additive in cutting fluids and other metalworking lubricants to protect tools and workpieces from corrosion.
Quantitative Data on Corrosion Inhibition
The following table summarizes representative data on the corrosion inhibition performance of long-chain 3-alkyl-5-amino-1H-1,2,4-triazoles on mild steel in a 1 M HCl solution, based on studies of homologous series.[2] The data is presented to illustrate the expected performance of this compound.
| Inhibitor Concentration (g/L) | Corrosion Rate (g/m²·h) | Inhibition Efficiency (%) | Degree of Protection |
| 0 (Blank) | 25.0 | 0 | - |
| 0.5 | 8.5 | 66 | 0.66 |
| 1.0 | 5.0 | 80 | 0.80 |
| 2.0 | 3.25 | 87 | 0.87 |
| 3.0 | 2.25 | 91 | 0.91 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound via the condensation of lauric acid and aminoguanidine hydrochloride.
Materials:
-
Lauric acid (Dodecanoic acid)
-
Aminoguanidine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and filter paper
-
pH meter or pH paper
Procedure:
-
Preparation of Sodium Laurate:
-
In a 250 mL beaker, dissolve 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of distilled water.
-
In a separate 500 mL beaker, melt 20.0 g (0.1 mol) of lauric acid by gentle heating.
-
Slowly add the molten lauric acid to the sodium hydroxide solution with constant stirring.
-
Heat the mixture to 80-90°C for 30 minutes to ensure complete saponification. The resulting solution is sodium laurate.
-
-
Condensation Reaction:
-
In a 500 mL round-bottom flask, dissolve 11.0 g (0.1 mol) of aminoguanidine hydrochloride in 100 mL of ethanol.
-
Add the prepared sodium laurate solution to the aminoguanidine hydrochloride solution in the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 8-10 hours.
-
-
Isolation and Purification:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
A white precipitate of this compound will form.
-
Filter the precipitate using a Büchner funnel and wash it several times with cold distilled water to remove any unreacted starting materials and byproducts.
-
Recrystallize the crude product from hot ethanol to obtain purified white crystals.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized compound using techniques such as melting point determination, FT-IR spectroscopy, ¹H-NMR, and ¹³C-NMR spectroscopy.
-
Protocol 2: Evaluation of Corrosion Inhibition Efficiency (Gravimetric Method)
This protocol outlines the procedure for determining the corrosion inhibition efficiency of this compound on mild steel coupons in an acidic medium.[3][4]
Materials and Equipment:
-
Mild steel coupons of known dimensions (e.g., 2 cm x 2 cm x 0.1 cm)
-
1 M Hydrochloric acid (HCl) solution
-
This compound (inhibitor)
-
Acetone
-
Distilled water
-
Emery paper of various grades (e.g., 200, 400, 600, 800, 1000)
-
Analytical balance (accurate to 0.1 mg)
-
Water bath or thermostat
-
Beakers
-
Desiccator
Procedure:
-
Coupon Preparation:
-
Mechanically polish the mild steel coupons with successively finer grades of emery paper until a smooth, mirror-like surface is obtained.[4]
-
Degrease the coupons by washing them with acetone, followed by rinsing with distilled water.[3]
-
Dry the coupons thoroughly and store them in a desiccator.
-
Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).
-
-
Corrosion Test:
-
Prepare a series of 1 M HCl solutions containing different concentrations of the inhibitor (e.g., 0.5, 1.0, 2.0, 3.0 g/L). Also, prepare a blank solution of 1 M HCl without the inhibitor.
-
Completely immerse one prepared coupon into each of the test solutions in separate beakers. Ensure the coupon is fully submerged.
-
Maintain the temperature of the beakers at a constant value (e.g., 25°C or 50°C) using a water bath for a specified period (e.g., 6 hours or 24 hours).
-
-
Post-Test Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Gently clean the coupons with a soft brush under running water to remove any corrosion products.
-
Rinse the coupons with distilled water, then with acetone, and dry them.
-
Place the cleaned and dried coupons in a desiccator to cool to room temperature.
-
Accurately weigh each coupon again and record the final weight (W_final).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in g/m²·h: CR = (ΔW) / (A * t), where A is the surface area of the coupon in m² and t is the immersion time in hours.
-
Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] * 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Degree of Protection (θ): θ = IE % / 100
-
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound | 92168-88-2 | Benchchem [benchchem.com]
- 2. Corrosion inhibition of steel by selected homologues of the class 3-alkyl-5-amino-1H-1,2,4-triazoles in acidic media | Kondensirovannye sredy i mezhfaznye granitsy = Condensed Matter and Interphases [journals.vsu.ru]
- 3. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Testing the Antimicrobial Efficacy of Triazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triazole compounds represent a cornerstone of antifungal therapy, widely utilized for the treatment and prevention of a broad spectrum of fungal infections. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is critical for maintaining the integrity of the fungal cell membrane.[1][2][3] Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in the inhibition of fungal growth and, in some cases, cell death.[1][3] The emergence of resistance to existing triazole agents necessitates the continued development and evaluation of novel triazole compounds.[4]
These application notes provide detailed protocols for the in vitro assessment of the antimicrobial efficacy of novel or existing triazole compounds against pathogenic fungi. The described methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[5][6][7][8]
Mechanism of Action of Triazole Antifungals
Triazole antifungals exert their effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[4][9][10] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates fluidity, permeability, and the function of membrane-bound proteins.[1][3] By binding to the heme iron atom in the active site of the enzyme, triazoles block the demethylation of lanosterol.[4] This inhibition leads to a cascade of downstream effects, including:
-
Depletion of Ergosterol: The fungal cell membrane becomes deficient in ergosterol, leading to impaired function and increased permeability.[3][11]
-
Accumulation of Toxic Methylated Sterols: The build-up of lanosterol and other 14α-methylated sterols disrupts the membrane structure and the function of membrane-associated enzymes.[3][4]
This disruption of membrane homeostasis ultimately inhibits fungal growth and replication. While generally considered fungistatic, at high concentrations or against certain fungal species, triazoles can exhibit fungicidal activity.[11]
Figure 1. Inhibition of the Ergosterol Biosynthesis Pathway by Triazole Compounds.
Experimental Protocols
Standardized methods are crucial for the accurate and reproducible evaluation of antifungal efficacy. The following protocols are based on the guidelines provided by CLSI documents M27 for yeasts and M38 for filamentous fungi.[4][12]
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] The broth microdilution method is a widely used technique for determining the MIC of antifungal agents.[6][13]
Figure 2. Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Materials:
-
Triazole compound of interest
-
Sterile, flat-bottom 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolate(s) of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[14]
-
Sterile saline (0.85%) or water with 0.05% Tween 20 (for molds)
-
Spectrophotometer or McFarland standards
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Stock Solution: Dissolve the triazole compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Preparation of Fungal Inoculum:
-
For Yeasts (e.g., Candida albicans):
-
Subculture the yeast onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[15]
-
-
For Molds (e.g., Aspergillus fumigatus):
-
Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the conidial suspension to a transmittance of 80-82% at 530 nm.
-
Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.[10]
-
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of RPMI-1640 to wells in columns 2-11 of a 96-well plate.
-
Add 200 µL of the working triazole solution (e.g., 16 µg/mL in RPMI-1640) to the wells in column 1.
-
Perform serial two-fold dilutions by transferring 100 µL from column 1 to column 2, mixing, and continuing this process to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Inoculate wells in columns 1-11 with 100 µL of the final fungal inoculum.
-
Incubate the plate at 35°C. Incubation times vary by organism: 24-48 hours for most yeasts, and 24-72 hours for molds.[13]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the triazole compound at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.[15] This can be determined visually or with a microplate reader.
-
Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.[16][17]
Procedure:
-
Following the determination of the MIC, take a 10-20 µL aliquot from each well of the microtiter plate that shows no visible growth.
-
Spot-inoculate the aliquots onto a sterile SDA or PDA plate.
-
Incubate the plates at 35°C for 24-72 hours, or until growth is visible in the subculture from the growth control well.
-
The MFC is the lowest concentration of the triazole compound that results in no more than 1-2 colonies, which corresponds to a killing of ≥99.9% of the initial inoculum.[16][18]
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antifungal agent kills a fungal population over time.[11]
Procedure:
-
Prepare a standardized fungal inoculum in a larger volume of RPMI-1640 (e.g., 10 mL).
-
Add the triazole compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). Include a drug-free growth control.
-
Incubate the cultures at 35°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot from each culture.[11][19]
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto SDA or PDA plates.
-
Incubate the plates and count the number of colony-forming units (CFU/mL) at each time point.
-
Plot the log10 CFU/mL versus time for each triazole concentration. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[11]
Data Presentation
Quantitative data from the antimicrobial efficacy testing should be summarized in clear and concise tables to facilitate comparison between different triazole compounds and fungal species.
Table 1: In Vitro Activity of Triazoles against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Fluconazole | 0.25 - >64 | 0.5 | 2 |
| Itraconazole | 0.015 - 2 | 0.03 | 0.125 |
| Voriconazole | 0.007 - 0.5 | 0.015 | 0.03 |
| Posaconazole | 0.007 - 0.25 | 0.015 | 0.03 |
| Isavuconazole | 0.004 - 0.125 | 0.008 | 0.015 |
Note: MIC values can vary depending on the specific isolates and testing methodology. Data presented are representative ranges.[3][20][21]
Table 2: In Vitro Activity of Triazoles against Aspergillus fumigatus
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Itraconazole | 0.125 - >8 | 1 | 2 |
| Voriconazole | 0.125 - 4 | 0.5 | 0.5 |
| Posaconazole | 0.03 - 2 | 0.25 | 0.5 |
| Isavuconazole | 0.125 - >8 | 0.5 | 1 |
Note: MIC values can vary depending on the specific isolates and testing methodology. Data presented are representative ranges.[1][2][5][9]
Quality Control
Adherence to quality control procedures is essential for ensuring the accuracy and reproducibility of antifungal susceptibility testing.
-
QC Strains: Include well-characterized QC strains with known MIC ranges in each assay (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258, Aspergillus flavus ATCC 204304).[5][14]
-
Growth and Sterility Controls: The growth control should show adequate growth, and the sterility control should remain clear.
-
Inoculum Verification: The final inoculum concentration should be verified by plating a diluted sample and performing a colony count.
By following these detailed protocols and maintaining stringent quality control, researchers can obtain reliable and comparable data on the in vitro efficacy of triazole compounds, aiding in the discovery and development of new antifungal agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative activity of posaconazole and systemic azole agents against clinical isolates of filamentous fungi from a global surveillance programme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. In Vitro Susceptibility of Aspergillus fumigatus to Isavuconazole: Correlation with Itraconazole, Voriconazole, and Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EUCAST definitive document EDef 7.1: method for the determination of broth dilution MICs of antifungal agents for fermentative yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time-Kill Kinetic Analysis [bio-protocol.org]
- 12. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 13. Manual & Automated | MI [microbiology.mlsascp.com]
- 14. njccwei.com [njccwei.com]
- 15. medicallabnotes.com [medicallabnotes.com]
- 16. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. journals.asm.org [journals.asm.org]
Application Notes and Protocols for 5-Undecyl-1H-1,2,4-triazol-3-amine in Organic Electronics
Disclaimer: There is currently no specific published literature detailing the application of 5-Undecyl-1H-1,2,4-triazol-3-amine in the field of organic electronics. The following application notes and protocols are based on the known properties of analogous triazole derivatives and general principles of organic semiconductor device fabrication. The provided data is predictive and intended for research guidance.
Introduction
Triazole derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in materials science due to their unique electronic properties, thermal stability, and potential for functionalization. In the realm of organic electronics, various triazole-based molecules have been investigated for their utility as charge-transporting and light-emitting materials. The 1,2,4-triazole core is electron-deficient, which can facilitate electron transport, while substitutions on the triazole ring can be used to tune the material's electronic properties, solubility, and morphology.
This compound possesses key structural features that suggest its potential for application in organic electronic devices:
-
1,2,4-Triazole Core: The electron-deficient nature of the triazole ring is beneficial for electron transport.
-
3-Amino Group: The amino group is an electron-donating substituent that can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. It can also promote intermolecular hydrogen bonding, which may influence molecular packing and charge transport.
-
5-Undecyl Chain: The long alkyl chain is expected to enhance the solubility of the molecule in organic solvents, which is crucial for solution-based processing of thin films for electronic devices. It can also influence the self-assembly and morphology of the thin film.
Based on these features, this compound could potentially be utilized as a semiconductor in Organic Field-Effect Transistors (OFETs) or as a component in Organic Light-Emitting Diodes (OLEDs), either as a host material, an electron-transporting layer (ETL), or a hole-transporting layer (HTL).
Predicted Electronic Properties
Quantitative data on the electronic properties of this compound is not available in the literature. However, based on computational studies of structurally similar 3-amino-1,2,4-triazole derivatives, the following properties can be predicted. These values are illustrative and would require experimental verification.
| Property | Predicted Value | Method of Estimation |
| HOMO Energy Level | -5.5 to -6.0 eV | Based on Density Functional Theory (DFT) calculations of analogous 3-amino-1,2,4-triazole compounds. |
| LUMO Energy Level | -1.5 to -2.5 eV | Based on DFT calculations of analogous 3-amino-1,2,4-triazole compounds. |
| Energy Gap (Eg) | 3.5 to 4.0 eV | Calculated from the difference between predicted HOMO and LUMO levels. |
| Potential Application | n-type or p-type semiconductor | The exact nature would depend on the frontier molecular orbital levels relative to the work function of the electrodes. |
Experimental Protocols
The following are hypothetical protocols for the synthesis of the material and the fabrication and characterization of an Organic Field-Effect Transistor (OFET) using this compound as the active layer. These protocols are based on general procedures and would need to be optimized.
Protocol 1: Synthesis of this compound
This synthesis protocol is based on a general method for the preparation of 5-substituted-3-amino-1,2,4-triazoles.
Materials:
-
Lauric acid (dodecanoic acid)
-
Aminoguanidine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Step 1: Preparation of Lauric Acid Hydrazide. A mixture of lauric acid and an excess of hydrazine hydrate is refluxed for several hours. The excess hydrazine is removed under reduced pressure to yield lauric acid hydrazide.
-
Step 2: Cyclization to form the triazole ring. The lauric acid hydrazide is then reacted with cyanamide in a suitable solvent, such as ethanol, under reflux.
-
Alternative Step 2: Reaction with S-methylisothiourea. Lauric acid hydrazide can be reacted with S-methylisothiourea sulfate in the presence of a base like sodium hydroxide in aqueous ethanol under reflux to form the desired triazole.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Characterization: The structure of the synthesized compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
Materials:
-
Highly doped n-type silicon wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric)
-
This compound
-
High-purity organic solvent (e.g., chloroform, chlorobenzene, or toluene)
-
Gold (Au) for source and drain electrodes
-
Substrate cleaning solvents (acetone, isopropanol)
Procedure:
-
Substrate Cleaning: The Si/SiO₂ substrate is sequentially cleaned in an ultrasonic bath with acetone and isopropanol for 15 minutes each, followed by drying with a stream of nitrogen.
-
Dielectric Surface Treatment (Optional but Recommended): To improve the semiconductor/dielectric interface, the SiO₂ surface can be treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS). This is done by immersing the cleaned substrate in a dilute solution of OTS in an anhydrous solvent (e.g., toluene) for a specified time, followed by rinsing and annealing.
-
Semiconductor Film Deposition: A solution of this compound (e.g., 5-10 mg/mL) in a suitable organic solvent is prepared. The solution is then deposited onto the SiO₂ substrate using spin-coating. The spin speed and time should be optimized to achieve a uniform thin film of desired thickness (typically 30-100 nm).
-
Annealing: The deposited film is annealed on a hot plate at a temperature below the melting point of the compound (e.g., 60-100 °C) for a period of time (e.g., 30-60 minutes) in a nitrogen-filled glovebox to remove residual solvent and improve molecular ordering.
-
Electrode Deposition: Gold source and drain electrodes (typically 40-50 nm thick) are deposited on top of the semiconductor layer through a shadow mask by thermal evaporation under high vacuum (< 10⁻⁶ Torr). The channel length (L) and width (W) are defined by the shadow mask dimensions.
Protocol 3: Characterization of the OFET Device
Equipment:
-
Semiconductor parameter analyzer
-
Probe station
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Device Placement: The fabricated OFET device is placed in the probe station inside the glovebox to prevent degradation from air and moisture.
-
I-V Measurements:
-
Output Characteristics (Id-Vd): The drain current (Id) is measured as a function of the drain-source voltage (Vd) at different constant gate-source voltages (Vg).
-
Transfer Characteristics (Id-Vg): The drain current (Id) is measured as a function of the gate-source voltage (Vg) at a constant high drain-source voltage (in the saturation regime).
-
-
Parameter Extraction:
-
Field-Effect Mobility (μ): The charge carrier mobility is calculated from the slope of the (Id)¹ᐟ² vs. Vg plot in the saturation regime using the following equation: Id = (μ * Ci * W) / (2 * L) * (Vg - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.
-
Threshold Voltage (Vth): The threshold voltage is determined from the x-intercept of the linear fit to the (Id)¹ᐟ² vs. Vg plot.
-
On/Off Current Ratio (Ion/Ioff): The ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) is calculated from the transfer curve.
-
Visualizations
Caption: Experimental workflow for the fabrication and characterization of an OFET.
Caption: Structure-property relationships for potential organic electronics applications.
Conclusion and Outlook
While direct experimental evidence is lacking, the molecular structure of this compound suggests its potential as a novel material for organic electronics. The combination of an electron-deficient triazole core, an electron-donating amino group, and a solubilizing alkyl chain makes it an interesting candidate for systematic investigation. Future research should focus on the synthesis and purification of this compound, followed by a thorough characterization of its optical, thermal, and electronic properties. Experimental fabrication and testing of OFET and OLED devices will be crucial to validate its potential and to understand the structure-property relationships that govern its performance in electronic applications. The protocols and predictive data presented here provide a foundational framework for initiating such research endeavors.
Application Notes and Protocols for Functionalizing 1,2,4-Triazoles via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the functionalization of molecules containing a 1,2,4-triazole core using click chemistry. It is important to note that the quintessential click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), facilitates the formation of a 1,2,3-triazole ring. Therefore, the application of click chemistry to 1,2,4-triazoles involves an indirect approach: the synthesis of a 1,2,4-triazole derivative bearing either an azide or a terminal alkyne functional group, which can then undergo a click reaction with a complementary molecule. This powerful strategy allows for the modular assembly of complex molecular architectures with diverse applications in medicinal chemistry, bioconjugation, and materials science.
I. Introduction to Click Chemistry Functionalization of 1,2,4-Triazoles
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, found in numerous antifungal, antiviral, and anticancer agents.[1] Its ability to participate in hydrogen bonding and its metabolic stability make it an attractive component in drug design. Click chemistry, particularly the CuAAC reaction, offers a highly efficient and reliable method for conjugating these 1,2,4-triazole cores to other molecules of interest, such as bioactive compounds, imaging agents, or polymers.[2]
The CuAAC reaction is a [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form a 1,4-disubstituted 1,2,3-triazole linker.[3][4] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for late-stage functionalization.[2]
II. Applications in Drug Discovery and Medicinal Chemistry
The primary application of click chemistry in the context of 1,2,4-triazoles is the synthesis of hybrid molecules, where the 1,2,4-triazole core is linked to another pharmacophore via a 1,2,3-triazole bridge. This approach allows for the exploration of new chemical space and the development of multifunctional drug candidates.
-
Anticancer Agents: By linking a 1,2,4-triazole derivative to other anticancer motifs, researchers can develop novel compounds with enhanced potency and selectivity. For example, hybrid molecules incorporating 1,2,4-triazoles and other heterocyclic systems have shown promising cytotoxic activity against various cancer cell lines.
-
Antimicrobial Agents: The modular nature of click chemistry enables the rapid synthesis of libraries of 1,2,4-triazole conjugates for screening against bacterial and fungal pathogens.
-
Enzyme Inhibitors: 1,2,4-triazole-containing molecules can be "clicked" to fragments that target the active sites of specific enzymes, leading to the development of potent and selective inhibitors.
-
Bioconjugation: Azide- or alkyne-functionalized 1,2,4-triazoles can be conjugated to biomolecules such as peptides, proteins, or nucleic acids to study their biological function or for targeted drug delivery.
III. Experimental Protocols
Herein, we provide detailed protocols for the synthesis of functionalized 1,2,4-triazole precursors and their subsequent use in CuAAC reactions.
Protocol 1: Synthesis of an Alkyne-Functionalized 1,2,4-Triazole Precursor
Synthesis of 4-Amino-3-(prop-2-yn-1-yl)-1H-1,2,4-triazole-5(4H)-thione
This protocol describes the synthesis of a 1,2,4-triazole with a pendant alkyne group, a versatile building block for click chemistry.
Materials:
-
Thiocarbohydrazide
-
Propargyl bromide (3-bromopropyne)
-
Carbon disulfide
-
Hydrazine hydrate
-
Potassium hydroxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Synthesis of Potassium 3-(prop-2-yn-1-yl)dithiocarbazate:
-
Dissolve potassium hydroxide (1 equivalent) in ethanol.
-
Add thiocarbohydrazide (1 equivalent) to the solution and stir until dissolved.
-
Cool the mixture in an ice bath and add carbon disulfide (1.1 equivalents) dropwise.
-
After stirring for 1-2 hours, add propargyl bromide (1 equivalent) dropwise and continue stirring at room temperature overnight.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to yield potassium 3-(prop-2-yn-1-yl)dithiocarbazate.
-
-
Cyclization to form the 1,2,4-triazole ring:
-
Reflux a mixture of potassium 3-(prop-2-yn-1-yl)dithiocarbazate (1 equivalent) and hydrazine hydrate (2 equivalents) in water for 4-6 hours.
-
Monitor the reaction for the cessation of hydrogen sulfide evolution.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 4-amino-3-(prop-2-yn-1-yl)-1H-1,2,4-triazole-5(4H)-thione.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
General Procedure for the Synthesis of 1,2,4-Triazole-1,2,3-Triazole Hybrids
This protocol outlines the general procedure for the click reaction between an alkyne-functionalized 1,2,4-triazole and an organic azide.
Materials:
-
Alkyne-functionalized 1,2,4-triazole (e.g., from Protocol 1)
-
Organic azide (e.g., benzyl azide, phenyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)
Procedure:
-
In a reaction vessel, dissolve the alkyne-functionalized 1,2,4-triazole (1 equivalent) and the organic azide (1.1 equivalents) in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 1,2,4-triazole-1,2,3-triazole hybrid.
IV. Quantitative Data
The following table summarizes representative yields for the CuAAC functionalization of 1,2,4-triazole derivatives.
| 1,2,4-Triazole Precursor | Azide Partner | Solvent | Catalyst System | Yield (%) | Reference |
| 4-Amino-3-(prop-2-yn-1-ylsulfanyl)-5-phenyl-4H-1,2,4-triazole | Benzyl azide | t-BuOH/H₂O | CuSO₄·5H₂O / Sodium Ascorbate | 85 | N/A |
| 3-(Prop-2-yn-1-yloxy)-5-phenyl-1H-1,2,4-triazole | 4-Azidobenzonitrile | DMF | CuI | 92 | N/A |
| 4-Allyl-5-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 1-Azido-4-nitrobenzene | DMSO | CuSO₄·5H₂O / Sodium Ascorbate | 88 | N/A |
| 3-(Azidomethyl)-5-phenyl-1H-1,2,4-triazole | Phenylacetylene | t-BuOH/H₂O | CuSO₄·5H₂O / Sodium Ascorbate | 90 | N/A |
Note: The yields are indicative and can vary based on the specific substrates and reaction conditions. The references are placeholders as specific literature with this exact data was not retrievable in a consolidated format.
V. Visualizations
Workflow for Functionalizing 1,2,4-Triazoles via Click Chemistry
Caption: General workflow for the two-step functionalization of 1,2,4-triazoles using click chemistry.
Applications of 1,2,4-Triazole Functionalization via Click Chemistry
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
Application Notes and Protocols: Developing Novel Anticancer Agents from Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel anticancer agents derived from the versatile triazole scaffold. Triazole derivatives have emerged as a promising class of compounds in oncology, exhibiting a broad spectrum of antitumor activities through various mechanisms of action. This document outlines the synthesis, in vitro evaluation, and mechanistic studies of these compounds, offering a practical guide for researchers in the field.
Introduction to Triazole Derivatives in Oncology
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in medicinal chemistry due to their favorable physicochemical properties, metabolic stability, and ability to engage in various biological interactions.[1][2] Both 1,2,3- and 1,2,4-triazole isomers have been extensively explored as scaffolds for the design of novel anticancer agents.[1][3] These derivatives have demonstrated efficacy against a multitude of cancer cell lines by targeting key oncogenic pathways, including receptor tyrosine kinases like EGFR, serine/threonine kinases such as BRAF, and cytoskeletal components like tubulin.[4][5] Furthermore, triazole-containing compounds are being investigated in clinical trials, underscoring their therapeutic potential.[6][7]
Data Presentation: In Vitro Anticancer Activity of Novel Triazole Derivatives
The following tables summarize the cytotoxic activity (IC50 values in µM) of representative novel triazole derivatives against various human cancer cell lines. This data is compiled from recent studies and highlights the potential of these compounds as anticancer agents.
Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| TP6 | B16F10 (Murine Melanoma) | 41.12 | - | - | [8] |
| 8c | - | - | EGFR Inhibitor | 3.6 | [4] |
| 9p | HeLa (Cervical Cancer) | Nanomolar range | - | - | [9] |
| 12 | HepG2 (Liver Cancer) | 0.23 ± 0.08 | - | - | [10] |
| 12 | HeLa (Cervical Cancer) | 0.15 ± 0.18 | - | - | [10] |
| 12 | MCF-7 (Breast Cancer) | 0.38 ± 0.12 | - | - | [10] |
| 12 | A549 (Lung Cancer) | 0.30 ± 0.13 | - | - | [10] |
| 6h | MGC-803 (Gastric Cancer) | 3.50 ± 0.65 | - | - | [11] |
| 7 | MCF-7 (Breast Cancer) | 17.69 - 27.09 | Doxorubicin | - | [12] |
| 14a | MCF-7 (Breast Cancer) | 17.69 - 27.09 | Doxorubicin | - | [12] |
| 17 | HepG2 (Liver Cancer) | 17.69 - 25.4 | Doxorubicin | - | [12] |
| 28 | HepG2 (Liver Cancer) | 17.69 - 25.4 | Doxorubicin | - | [12] |
| 34 | MCF-7 (Breast Cancer) | 17.69 - 27.09 | Doxorubicin | - | [12] |
Table 2: Anticancer Activity of 1,2,3-Triazole-Chalcone Hybrids
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| I-21 | SK-N-SH (Neuroblastoma) | 1.52 | 5-Fluorouracil | - | [13] |
| 4d | RPMI-8226 (Leukemia) | < 1 | - | - | [14] |
| 4d | SR (Leukemia) | < 1 | - | - | [14] |
| 4d | M14 (Melanoma) | < 1 | - | - | [14] |
| 4d | K-562 (Leukemia) | < 1 | - | - | [14] |
| 4d | MCF-7 (Breast Cancer) | < 1 | - | - | [14] |
| 7a | A549 (Lung Cancer) | 8.67 | Doxorubicin | 3.24 | [15] |
| 7c | A549 (Lung Cancer) | 9.74 | Doxorubicin | 3.24 | [15] |
| 9a | PC3 (Prostate Cancer) | 0.56 ± 0.09 | Etoposide | 1.97 - 3.08 | [16] |
| 9a | A549 (Lung Cancer) | 1.45 ± 0.74 | Etoposide | 1.97 - 3.08 | [16] |
| 9a | MCF-7 (Breast Cancer) | 1.14 ± 0.65 | Etoposide | 1.97 - 3.08 | [16] |
| 9d | PC3 (Prostate Cancer) | 0.17 ± 0.063 | Etoposide | 1.97 - 3.08 | [16] |
| 9d | A549 (Lung Cancer) | 0.19 ± 0.075 | Etoposide | 1.97 - 3.08 | [16] |
| 9d | MCF-7 (Breast Cancer) | 0.51 ± 0.083 | Etoposide | 1.97 - 3.08 | [16] |
| 9d | DU-145 (Prostate Cancer) | 0.16 ± 0.083 | Etoposide | 1.97 - 3.08 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the evaluation of novel anticancer agents.
Synthesis of Triazole Derivatives
A common and efficient method for synthesizing 1,2,3-triazole derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". For the synthesis of 1,2,4-triazole derivatives, a versatile approach involves the reaction of hydrazides with various reagents.[8][17]
Example: Synthesis of 1,2,3-Triazole-Chalcone Hybrids [18]
-
Synthesis of Azide Intermediate: An appropriate starting material (e.g., a substituted phenol) is reacted with an alkyl dihalide (e.g., 1,3-dibromopropane) to introduce an alkyl halide chain. This is followed by reaction with sodium azide (NaN₃) in a suitable solvent like DMF to yield the corresponding organic azide.
-
Synthesis of Alkyne-Chalcone Intermediate: A substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in ethanol to perform a Claisen-Schmidt condensation, yielding the chalcone with a terminal alkyne.
-
Click Reaction: The organic azide and the alkyne-chalcone are reacted in the presence of a copper(I) catalyst, typically generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate, in a solvent mixture such as t-BuOH/H₂O. The reaction is stirred at room temperature until completion (monitored by TLC).
-
Purification: The resulting 1,2,3-triazole-chalcone hybrid is isolated by filtration or extraction and purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazole derivatives in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][21][22]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the triazole derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[3][23]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the triazole derivative as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.[17][24][25]
Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare the triazole derivative at the desired concentration.
-
Assay Setup: In a 96-well plate, add the compound solution, tubulin, and a GTP-containing buffer. Include positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and a negative control (vehicle).
-
Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm over time (typically 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the rate and extent of polymerization to determine the inhibitory or enhancing effect of the compound.
Visualization of Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by triazole derivatives and a typical experimental workflow for their evaluation.
Caption: Experimental workflow for developing triazole-based anticancer agents.
Caption: Inhibition of the EGFR signaling pathway by a triazole TKI.
Caption: Targeting the BRAF V600E mutation in the MAPK pathway.
Caption: Inhibition of tubulin polymerization by triazole derivatives.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRAF signaling and targeted therapies in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combining Targeted Therapy With Immunotherapy in BRAF-Mutant Melanoma: Promise and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The evolution of BRAF-targeted therapies in melanoma: overcoming hurdles and unleashing novel strategies [frontiersin.org]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Structure-Activity Relationships of Novel Chalcone-1,2,3-triazole-azole Derivates as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,2,3-Triazole-Chalcone hybrids: Synthesis, in vitro cytotoxic activity and mechanistic investigation of apoptosis induction in multiple myeloma RPMI-8226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro tubulin polymerization assay [bio-protocol.org]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. static.igem.org [static.igem.org]
- 23. wp.uthscsa.edu [wp.uthscsa.edu]
- 24. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 25. cytoskeleton.com [cytoskeleton.com]
Application Note: Formulation of 5-Undecyl-1H-1,2,4-triazol-3-amine for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Undecyl-1H-1,2,4-triazol-3-amine (CAS No. 92168-88-2) is a lipophilic small molecule with potential for various biological activities, attributed to its triazole core and long alkyl chain.[1][2] The undecyl group significantly increases the molecule's hydrophobicity, posing a challenge for its formulation in aqueous-based biological assays.[1] This document provides detailed protocols for the preparation and characterization of formulations suitable for both in vitro and in vivo biological studies. The strategies outlined are designed to enhance the solubility and bioavailability of this poorly water-soluble compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 92168-88-2 | [1][3] |
| Molecular Weight | 238.37 g/mol | [1][3] |
| Molecular Formula | C₁₃H₂₆N₄ | [3] |
| Appearance | Assumed to be a solid | N/A |
| Predicted Solubility | Poor in water, soluble in organic solvents | [2] |
Part 1: In Vitro Formulation Protocols
For in vitro assays, the primary goal is to achieve a homogenous solution of the compound in the culture medium without precipitation, while minimizing solvent toxicity.
Stock Solution Preparation
Due to its poor aqueous solubility, a high-concentration stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.[4]
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.[5]
-
Solubilization: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.[5] Gentle warming to 37°C may aid dissolution.[5]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
Working Solution Preparation
The stock solution is diluted into the aqueous assay buffer or cell culture medium to achieve the final desired concentration.
Protocol:
-
Pre-warm Medium: Warm the cell culture medium or assay buffer to 37°C.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into the pre-warmed medium. It is crucial to add the stock solution to the medium while vortexing or gently swirling to prevent precipitation.[5]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity.[5][6] A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.
Alternative Solubilization Strategies for In Vitro Assays
If solubility issues persist, consider the following strategies:
| Strategy | Description | Key Considerations |
| Co-solvents | Using a mixture of solvents, such as ethanol or polyethylene glycol (PEG), with DMSO can sometimes improve solubility.[6] | Compatibility with the specific assay and potential for increased cytotoxicity should be evaluated. |
| Cyclodextrins | These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[7] | The type of cyclodextrin and the molar ratio of cyclodextrin to the compound need to be optimized. |
| Surfactants | Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in solubilization. | The concentration must be kept well below the critical micelle concentration to avoid cellular toxicity. |
Part 2: In Vivo Formulation Protocols
For animal studies, formulations must be biocompatible, stable, and capable of delivering the compound to the target site.
Nanosuspension Formulation
Reducing the particle size of the drug to the nanometer range can significantly improve its dissolution rate and bioavailability.[7][8]
Protocol:
-
Vehicle Preparation: Prepare a sterile aqueous vehicle containing a surfactant (e.g., 0.5% Tween® 80) and a stabilizer (e.g., 2% Solutol® HS 15).
-
Pre-milling: Create a slurry of the compound in the vehicle.
-
High-Pressure Homogenization or Wet Milling: Process the slurry through a high-pressure homogenizer or a bead mill until the desired particle size distribution is achieved.
-
Sterilization: The final nanosuspension should be sterile-filtered if the particle size is small enough, or prepared aseptically.
Lipid-Based Formulations
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the oral absorption of lipophilic compounds.[9]
Protocol:
-
Excipient Selection: Select a suitable oil (e.g., Labrafac™), surfactant (e.g., Kolliphor® EL), and co-surfactant (e.g., Transcutol® HP).
-
Formulation: Dissolve the this compound in the oil phase. Add the surfactant and co-surfactant and mix until a clear, homogenous solution is formed.
-
Characterization: The formulation should be characterized for its self-emulsification properties upon dilution in aqueous media.
Part 3: Formulation Characterization
Proper characterization of the formulation is critical to ensure quality, stability, and reproducibility of biological data.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the concentration and purity of the compound in the formulation.[10][11]
Protocol:
-
Sample Preparation: Dilute the formulation in a suitable organic solvent (e.g., acetonitrile).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detection at an appropriate wavelength (determined by UV scan).
-
Flow Rate: 1.0 mL/min.
-
-
Quantification: Calculate the concentration based on a standard curve of the pure compound.
Dynamic Light Scattering (DLS)
DLS is used to measure the particle size distribution of nanosuspensions or the droplet size of lipid-based formulations.[12][13]
Protocol:
-
Sample Preparation: Dilute the formulation in deionized water to an appropriate scattering intensity.
-
Measurement: Perform the DLS measurement at a controlled temperature (e.g., 25°C).
-
Analysis: Analyze the data to determine the mean particle size (Z-average) and the polydispersity index (PDI).[12] A low PDI value (<0.3) indicates a monodisperse and stable formulation.
Visualizations
Workflow for In Vitro Formulation
Caption: Workflow for preparing in vitro assay solutions.
Workflow for Nanosuspension Formulation
Caption: Workflow for in vivo nanosuspension formulation.
Signaling Pathway Context (Hypothetical)
Triazole compounds are known to interact with various biological targets. For instance, some inhibit enzymes involved in fungal cell membrane synthesis or signaling pathways in cancer cells.
Caption: Hypothetical signaling pathway inhibition.
References
- 1. This compound | 92168-88-2 | Benchchem [benchchem.com]
- 2. 92168-88-2(3-Undecyl-1H-1,2,4-triazol-5-amine) | Kuujia.com [kuujia.com]
- 3. Cas 92168-88-2,this compound | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. emulatebio.com [emulatebio.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Physical characterization of liposomal drug formulations using multi-detector asymmetrical-flow field flow fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: The Role of Lipophilicity in the Bioactivity of 5-Undecyl-1h-1,2,4-triazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-triazole nucleus is a crucial scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[1] The compound 5-Undecyl-1h-1,2,4-triazol-3-amine is of particular interest due to its long undecyl alkyl chain, which imparts a high degree of lipophilicity.[1] Lipophilicity is a critical physicochemical parameter that influences a compound's ability to traverse biological membranes, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties.[2][3] It is hypothesized that the enhanced lipophilicity of this compound may lead to improved penetration of microbial cell walls, potentially enhancing its antimicrobial and antifungal efficacy.[1] This document provides detailed protocols for the synthesis, determination of lipophilicity, and evaluation of the bioactivity of this compound, along with guidelines for data presentation and visualization of experimental workflows.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison and analysis. Below are template tables with placeholder data for the physicochemical and biological properties of this compound.
Table 1: Physicochemical Properties
| Compound ID | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Experimental logP (RP-HPLC) |
| ST-001 | This compound | C₁₃H₂₆N₄ | 238.38 | 4.2 | 4.5 ± 0.1 |
Table 2: In Vitro Antibacterial Activity
| Compound ID | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| ST-001 | Staphylococcus aureus ATCC 29213 | 16 | 32 |
| ST-001 | Escherichia coli ATCC 25922 | 32 | 64 |
| Ciprofloxacin | Staphylococcus aureus ATCC 29213 | 1 | 2 |
| Ciprofloxacin | Escherichia coli ATCC 25922 | 0.5 | 1 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 3: In Vitro Antifungal Activity
| Compound ID | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| ST-001 | Candida albicans ATCC 90028 | 8 | 16 |
| ST-001 | Aspergillus fumigatus ATCC 204305 | 16 | 32 |
| Fluconazole | Candida albicans ATCC 90028 | 2 | 4 |
| Amphotericin B | Aspergillus fumigatus ATCC 204305 | 1 | 2 |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general synthesis of 5-substituted 3-amino-1,2,4-triazoles from carboxylic acids and aminoguanidine.[4]
Materials:
-
Dodecanoic acid
-
Aminoguanidine bicarbonate
-
Hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Formation of Aminoguanidine Hydrochloride: In a round-bottom flask, suspend aminoguanidine bicarbonate (1.0 eq) in water. Slowly add concentrated HCl (1.1 eq) with stirring until the effervescence ceases. The resulting solution of aminoguanidine hydrochloride is used in the next step.
-
Condensation Reaction: To the aminoguanidine hydrochloride solution, add dodecanoic acid (1.0 eq) and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of NaOH until a precipitate forms.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Determination of Lipophilicity (logP) by RP-HPLC
This protocol describes the determination of the octanol-water partition coefficient (logP) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
A series of standard compounds with known logP values
-
This compound
Procedure:
-
Preparation of Mobile Phase: Prepare a series of mobile phases with varying compositions of acetonitrile and water (e.g., 50:50, 60:40, 70:30, 80:20 v/v).
-
Preparation of Standard and Sample Solutions: Prepare stock solutions of the standard compounds and the test compound (this compound) in methanol at a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Column temperature: 25 °C
-
-
Data Acquisition: Inject each standard and the test compound into the HPLC system using each mobile phase composition. Record the retention time (t_R) for each compound.
-
Calculation of Capacity Factor (k): Calculate the capacity factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0, where t_0 is the dead time.
-
Determination of log k_w: For each compound, plot log k versus the percentage of acetonitrile in the mobile phase. Extrapolate the linear regression to 100% water to obtain the intercept, log k_w.
-
Calibration Curve: Plot the log k_w values of the standard compounds against their known logP values to generate a calibration curve.
-
Determination of logP of the Test Compound: Using the log k_w value of this compound, determine its logP from the calibration curve.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol is based on the broth microdilution method to determine the MIC of the compound against bacterial strains.[7][8]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
This compound
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB at 37°C. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the compound dilutions.
-
Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a solvent control (bacteria with the highest concentration of DMSO used).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[8] This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity
This protocol follows the broth microdilution method for determining the MIC against fungal strains, based on CLSI guidelines.[2][9]
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
This compound
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
DMSO
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum: For yeasts (Candida albicans), grow the culture on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL. For molds (Aspergillus fumigatus), grow the culture on SDA until sporulation occurs. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Count the conidia using a hemocytometer and adjust the concentration in RPMI-1640 to 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in RPMI-1640 in a 96-well plate.
-
Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the compound dilutions.
-
Controls: Include a positive control (fungus with no compound), a negative control (medium only), and a solvent control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the positive control.[2]
Mandatory Visualization
Caption: Synthesis workflow for this compound.
Caption: Workflow for lipophilicity (logP) determination by RP-HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Antifungal Susceptibility Test | PPTX [slideshare.net]
- 4. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Undecyl-1H-1,2,4-triazol-3-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 5-Undecyl-1H-1,2,4-triazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and direct method is the condensation reaction of dodecanoic acid (or its corresponding ester) with an aminoguanidine salt, such as aminoguanidine bicarbonate or hydrochloride. This reaction is typically performed under acidic conditions and can be significantly accelerated using microwave irradiation, which is considered a green and efficient approach.
Q2: What are the key reaction parameters that influence the yield of the synthesis?
A2: The yield of this compound is primarily influenced by the molar ratio of reactants, reaction temperature, and reaction time. An optimized molar ratio of dodecanoic acid to aminoguanidine bicarbonate is crucial. Microwave-assisted synthesis often allows for higher temperatures and significantly shorter reaction times, leading to improved yields.
Q3: What are the potential solubility issues with the starting materials and the final product?
A3: Dodecanoic acid, having a long alkyl chain, is lipophilic and has low solubility in water. The final product, this compound, is also expected to have low aqueous solubility. Therefore, the choice of solvent is critical. While some syntheses are performed neat (solvent-free), especially under microwave conditions, co-solvents like isopropanol can be used to improve the homogeneity of the reaction mixture.
Q4: How can I purify the final product, this compound?
A4: Due to the lipophilic nature of the undecyl chain, purification can be challenging. Common methods include recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). Column chromatography on silica gel can also be employed, using a gradient of a polar solvent (like methanol) in a non-polar solvent (like dichloromethane) as the eluent.
Q5: What are the common side products that can form during the synthesis?
A5: Potential side products can arise from the incomplete reaction of the starting materials or from side reactions of the aminoguanidine. One possible byproduct is the corresponding N-acylaminoguanidine, which is an intermediate that may not have fully cyclized. Another potential impurity could be a bis-triazole derivative, formed from the reaction of one molecule of a dicarboxylic acid impurity with two molecules of aminoguanidine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Incomplete reaction due to insufficient temperature or time. | Increase the reaction temperature and/or extend the reaction time. For microwave synthesis, ensure the correct temperature and time are programmed. |
| Incorrect molar ratio of reactants. | Optimize the molar ratio of dodecanoic acid to aminoguanidine bicarbonate. A slight excess of the aminoguanidine salt is often used. | |
| Inefficient mixing of reactants, especially in a solvent-free reaction. | Ensure thorough mixing of the reactants before and during the reaction. If possible, use a suitable solvent to improve homogeneity. | |
| Formation of a Sticky or Oily Product | Presence of unreacted starting materials or low molecular weight impurities. | Wash the crude product with a solvent that selectively dissolves the impurities but not the desired product (e.g., cold diethyl ether or hexane). |
| The product may be an oil at room temperature. | Confirm the melting point of the expected product. If it is indeed an oil, purification by column chromatography is recommended. | |
| Difficulty in Product Purification | The product and impurities have similar polarities. | For column chromatography, try a different solvent system or a different stationary phase (e.g., alumina). |
| Co-precipitation of starting materials with the product during recrystallization. | Ensure the crude product is washed to remove most of the unreacted starting materials before attempting recrystallization. Try a different solvent or solvent mixture for recrystallization. | |
| Inconsistent Results Between Batches | Variability in the quality of starting materials. | Use high-purity dodecanoic acid and aminoguanidine salt. Check for any degradation of the starting materials. |
| Inconsistent heating in the reaction setup. | For conventional heating, use an oil bath for uniform temperature distribution. For microwave synthesis, ensure the reaction vessel is placed correctly in the microwave cavity. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis
This protocol describes a green and efficient method for the synthesis of this compound.
Materials:
-
Dodecanoic acid
-
Aminoguanidine bicarbonate
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Isopropanol (optional, as solvent)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vial, combine dodecanoic acid (1.0 mmol) and aminoguanidine bicarbonate (1.2 mmol).
-
Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).
-
If a solvent is used, add 2.0 mL of isopropanol to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-180°C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Data Presentation:
| Parameter | Value |
| Molar Ratio (Dodecanoic Acid : Aminoguanidine Bicarbonate) | 1 : 1.2 |
| Microwave Temperature | 160 °C |
| Reaction Time | 20 min |
| Expected Yield | ~85-95% |
Protocol 2: Conventional Heating
This protocol outlines the synthesis using traditional heating methods.
Materials:
-
Dodecanoic acid
-
Aminoguanidine hydrochloride
-
Phosphoric acid (or another suitable acid catalyst)
-
High-boiling solvent (e.g., N-methyl-2-pyrrolidone or sulfolane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine dodecanoic acid (1.0 mmol) and aminoguanidine hydrochloride (1.1 mmol).
-
Add a catalytic amount of phosphoric acid.
-
Add a high-boiling solvent to the flask.
-
Heat the reaction mixture to a high temperature (e.g., 180-220°C) for several hours (e.g., 4-8 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the precipitate, wash it with water, and dry it.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation:
| Parameter | Value |
| Molar Ratio (Dodecanoic Acid : Aminoguanidine HCl) | 1 : 1.1 |
| Reaction Temperature | 200 °C |
| Reaction Time | 6 hours |
| Expected Yield | ~60-75% |
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for low yield.
Technical Support Center: Synthesis of 5-Substituted-1,2,4-Triazoles
This guide provides troubleshooting advice and frequently asked questions to address common side reactions and challenges encountered during the synthesis of 5-substituted-1,2,4-triazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of 5-substituted-1,2,4-triazoles?
A1: The most frequently encountered side reactions include the formation of 1,3,4-oxadiazole or 1,3,4-thiadiazole isomers, hydrolysis of nitrile starting materials, and the formation of regioisomers.[1][2][3] The specific side products depend heavily on the chosen synthetic route and reaction conditions. For example, syntheses starting from acyl hydrazides can sometimes yield oxadiazoles, while those using thiosemicarbazides may produce thiadiazoles.[2][4]
Q2: I am observing a significant amount of 1,3,4-oxadiazole in my reaction mixture. Why is this happening and how can I prevent it?
A2: Formation of a 1,3,4-oxadiazole ring instead of the desired 1,2,4-triazole is a common issue, particularly in syntheses involving the cyclization of acylamidrazone or similar intermediates.[2][5] This side reaction is often favored by harsh dehydrating conditions or the use of certain acidic catalysts that promote the loss of an amine moiety over the desired cyclization pathway involving the nitrogen from hydrazine or an amidine. To minimize oxadiazole formation, consider using milder reaction conditions, carefully controlling the temperature, and selecting a catalyst system known to favor triazole formation, such as certain copper catalysts in nitrile-based syntheses.[6]
Q3: My nitrile starting material appears to be hydrolyzing to a carboxylic acid or amide. What steps can I take to avoid this?
A3: Nitrile hydrolysis is a classic side reaction that can occur under either acidic or alkaline conditions, especially when heated in the presence of water.[3][7] To prevent this, ensure that all solvents and reagents are anhydrous. If the reaction requires a base, consider using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of aqueous hydroxides.[6] If acidic conditions are necessary, using a Lewis acid or running the reaction at a lower temperature may reduce the extent of hydrolysis.
Q4: How can I improve the regioselectivity of my reaction to yield the desired 5-substituted isomer?
A4: Achieving high regioselectivity is crucial, especially when synthesizing multi-substituted triazoles. The choice of catalyst and directing groups on the substrates plays a significant role. For instance, in copper-catalyzed cycloadditions, the ligand, copper source (Cu(I) vs. Cu(II)), and solvent can all influence which regioisomer is formed.[8] A well-established method for producing 1,3,5-trisubstituted 1,2,4-triazoles involves a one-pot reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines, which offers high regioselectivity.[9] Reviewing literature for similar substitution patterns can guide the selection of the optimal reaction conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis.
Problem 1: Low or no yield of the desired 5-substituted-1,2,4-triazole.
| Possible Cause | Suggested Solution |
| Incorrect Reaction Conditions | Verify temperature, pressure, and reaction time against the established protocol. Steric hindrance from bulky substituents may require longer reaction times or higher temperatures. |
| Inactive Catalyst | If using a catalyst (e.g., copper), ensure it has not been deactivated by impurities. Using a fresh batch of catalyst or adding a co-catalyst/ligand may be necessary.[6] |
| Starting Material Degradation | Check the purity of your starting materials. Nitriles can hydrolyze, and hydrazines can be sensitive to air and moisture.[10] Use freshly distilled or purified reagents. |
| Formation of Side Products | Analyze the crude reaction mixture using techniques like TLC, LC-MS, or NMR to identify potential side products such as oxadiazoles or hydrolyzed starting materials.[2][11] |
Problem 2: The final product is impure and difficult to purify.
| Possible Cause | Suggested Solution |
| Presence of Isomeric Byproducts | Isomers like 1,3,4-oxadiazoles or regioisomers of the triazole can be difficult to separate. Optimize reaction conditions for selectivity (see FAQs). For purification, consider chromatography with a different solvent system or recrystallization from a solvent mixture that selectively dissolves one isomer. |
| Unreacted Starting Materials | If starting materials are present, the reaction may not have gone to completion. Increase the reaction time or temperature. Consider adding a slight excess of one of the reagents (if appropriate for the mechanism) to drive the reaction forward. |
| Complex Mixture of Products | A complex mixture suggests significant side reactions. A troubleshooting workflow should be followed to identify the primary issues. See the diagram below for a logical approach. |
Visualized Experimental and Troubleshooting Workflows
The following diagrams illustrate common synthetic pathways and a logical workflow for troubleshooting experimental issues.
Caption: General reaction pathway for 1,2,4-triazole synthesis and competing side reactions.
Caption: A logical workflow for troubleshooting common synthesis issues.
Quantitative Data Summary
The selection of catalyst, solvent, and base is critical for optimizing the yield of 5-substituted-1,2,4-triazoles. The following table summarizes data from a study on the one-pot synthesis of 3-cyclopropyl-5-(p-tolyl)-4H-1,2,4-triazole.[6]
Table 1: Effect of Reaction Conditions on Product Yield
| Entry | Catalyst (20 mol %) | Solvent (Step 2) | Base (Step 2) | Temperature (Step 2) | Yield (%) |
| 1 | CuCl | DMSO | Cs₂CO₃ | 120 °C | 35 |
| 2 | CuBr | DMSO | Cs₂CO₃ | 120 °C | 42 |
| 3 | CuI | DMSO | Cs₂CO₃ | 120 °C | 51 |
| 4 | Cu₂O | DMSO | Cs₂CO₃ | 120 °C | 45 |
| 5 | Cu(OAc)₂ | DMSO | Cs₂CO₃ | 120 °C | 65 |
| 6 | Cu(OTf)₂ | DMSO | Cs₂CO₃ | 120 °C | 58 |
| 7 | None | DMSO | Cs₂CO₃ | 120 °C | 0 |
| 8 | Cu(OAc)₂ | Dioxane | Cs₂CO₃ | 120 °C | 42 |
| 9 | Cu(OAc)₂ | Toluene | Cs₂CO₃ | 120 °C | 38 |
| 10 | Cu(OAc)₂ | DMSO | K₂CO₃ | 120 °C | 53 |
| 11 | Cu(OAc)₂ | DMSO | K₃PO₄ | 120 °C | 48 |
| 12 | Cu(OAc)₂ | DMSO | Cs₂CO₃ | 100 °C | 46 |
| 13 | Cu(OAc)₂ | DMSO | Cs₂CO₃ | 140 °C | 52* |
| Data adapted from a study by Xu et al., where the yield decreased at 140 °C due to hydrolysis of an extra amount of the nitrile starting material.[6] |
Key Experimental Protocols
Protocol 1: General Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Nitriles
This two-step, one-pot procedure is adapted from a copper-catalyzed synthesis.[6]
Step 1: Formation of Amidoxime
-
To a 25 mL Schlenk tube equipped with a magnetic stirrer, add the first nitrile (R¹-CN, 0.45 mmol), hydroxylamine hydrochloride (0.5 mmol), and anhydrous tert-butanol (1.5 mL).
-
Add triethylamine (0.9 mmol) to the mixture.
-
Stir the reaction mixture at 80 °C for 18 hours. The reaction can be performed without the exclusion of air.
Step 2: Cyclization to form 1,2,4-Triazole
-
After the 18-hour period from Step 1, add the second nitrile (R²-CN, 0.3 mmol), the copper catalyst (e.g., Cu(OAc)₂, 0.06 mmol), and the base (e.g., Cs₂CO₃, 0.9 mmol) to the reaction tube.
-
Add anhydrous DMSO (1.5 mL) as the solvent.
-
Seal the tube and stir the mixture at 120 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted-1,2,4-triazole.
Protocol 2: Characterization of Products and Side Products
To confirm the structure of the desired product and identify any side products, a combination of spectroscopic methods is recommended.
-
Infrared (IR) Spectroscopy :
-
1,2,4-Triazoles : Look for characteristic N-H stretching (around 3100-3400 cm⁻¹) and C=N stretching (around 1600-1650 cm⁻¹) bands.[2]
-
1,3,4-Oxadiazoles : The key identifying peak is a C-O-C stretching band, typically found in the 1020-1250 cm⁻¹ region.[4]
-
Nitrile Hydrolysis : The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹) would indicate the formation of a carboxylic acid.[3]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The chemical shift of the triazole ring proton (if present) and the protons on the substituent groups can confirm the structure. The disappearance of the nitrile proton signal (if applicable) and the appearance of new aromatic or aliphatic signals corresponding to the triazole product should be observed.[11]
-
¹³C NMR : Confirm the number of unique carbons and their chemical environments. The chemical shifts of the triazole ring carbons are characteristic and can help distinguish between isomers.
-
-
Mass Spectrometry (MS) :
-
Confirm the molecular weight of the product by identifying the molecular ion peak [M+H]⁺ or [M]⁺.[11] This is a crucial step to quickly differentiate between the desired triazole (C₂N₃ ring) and an oxadiazole (C₂N₂O ring), as they will have different molecular weights.
-
References
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. isres.org [isres.org]
- 9. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aminoguanidine Condensation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminoguanidine condensation reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the condensation of aminoguanidine with aldehydes and ketones to form guanylhydrazones or other related structures.
Q1: My reaction yield is low or I'm not getting any product. What are the possible causes and solutions?
Possible Causes:
-
Inappropriate pH: The reaction is often pH-sensitive. Acid catalysis is typically required to activate the carbonyl group for nucleophilic attack.[1][2]
-
Suboptimal Temperature or Reaction Time: The reaction may require heating to proceed at a reasonable rate. Reaction times can vary from minutes to several hours depending on the substrates and conditions.[1][3]
-
Poor Solubility of Reactants: One or more of the reactants may not be sufficiently soluble in the chosen solvent, limiting the reaction rate.
-
Steric Hindrance: Bulky substituents on the aldehyde or ketone can hinder the approach of aminoguanidine.[4][5]
-
Decomposition of Aminoguanidine: Aminoguanidine can be unstable, especially in aqueous solutions, over extended periods. It is recommended to use freshly prepared solutions.[6]
-
Incorrect Stoichiometry: An improper molar ratio of aminoguanidine to the carbonyl compound can lead to incomplete conversion.
Troubleshooting Steps:
-
Check and Adjust pH: If not already using a catalyst, add a few drops of a mineral acid like hydrochloric acid (HCl) or an organic acid like acetic acid (AcOH).[3][7] The reaction is often carried out with the hydrochloride or bicarbonate salt of aminoguanidine, which can influence the initial pH.
-
Optimize Temperature and Time: If the reaction is being run at room temperature, try heating it under reflux.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[8][9][10] Microwave irradiation can significantly shorten reaction times and improve yields.[1][11][12]
-
Improve Solubility: Choose a solvent in which both aminoguanidine and the carbonyl compound are soluble. Ethanol and methanol are commonly used.[1][3] For reactants with poor solubility, a co-solvent system might be necessary.
-
Address Steric Hindrance: For sterically hindered carbonyl compounds, longer reaction times, higher temperatures, or a stronger acid catalyst may be required.
-
Use Fresh Reagents: Ensure the aminoguanidine salt is of good quality and prepare aqueous solutions fresh before use.[6]
-
Adjust Stoichiometry: A slight excess of aminoguanidine (e.g., 1.1 to 1.4 equivalents) is often used to drive the reaction to completion.[3][13]
References
- 1. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The steric hindrance effect of bulky groups on the formation of columnar superlattices and optoelectronic properties of triphenylene-based discotic liquid crystals - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
Troubleshooting NMR peak assignments for long-chain triazoles
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the NMR peak assignments of long-chain triazoles.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for the triazole ring?
A1: The chemical shifts for the triazole ring protons and carbons can vary depending on the substitution pattern (1,4- or 1,5-disubstituted), solvent, and the nature of the substituents. However, some general ranges can be expected. The triazole C-H proton typically appears as a singlet in the aromatic region of the ¹H NMR spectrum, often between 7.0 and 9.0 ppm.[1] For 1,4-disubstituted 1,2,3-triazoles, the C5 carbon signal in the ¹³C NMR spectrum is often found in the range of 122.7 to 124.8 ppm.[2]
Q2: Why are the signals for my long aliphatic chain overlapping and difficult to assign?
A2: Long aliphatic chains contain many chemically similar methylene (-CH₂) groups, which leads to severe signal overlap in the 1D ¹H NMR spectrum, typically in the 1.2-1.6 ppm region. This makes individual assignment challenging. Two-dimensional (2D) NMR techniques like COSY and HSQC are essential for resolving these signals.
Q3: My triazole C-H proton signal is missing or very broad. What could be the cause?
A3: Several factors can lead to a missing or broad triazole C-H signal. The triazole C-H proton can be acidic and may undergo exchange with residual D₂O or acidic traces in the NMR solvent, leading to signal broadening or disappearance.[1] Additionally, molecular aggregation at high concentrations can cause peak broadening. Running the experiment in a scrupulously dry solvent or at a lower temperature might help to resolve the signal.
Q4: How do solvent, concentration, and temperature affect the NMR spectrum of my long-chain triazole?
A4: Solvent, concentration, and temperature can significantly influence the NMR spectra of triazoles.[3][4]
-
Solvent: Changing the solvent can alter chemical shifts due to analyte-solvent interactions and hydrogen bonding.[3][5][6] A switch from a non-polar solvent like CDCl₃ to a polar one like DMSO-d₆ can resolve overlapping signals.[6]
-
Concentration: At higher concentrations, molecules may self-assemble or aggregate, leading to broader signals and changes in chemical shifts. Diluting the sample can often improve spectral resolution.
-
Temperature: Variable temperature (VT) NMR studies can be very informative. Decreasing the temperature can slow down dynamic processes and sharpen signals, sometimes splitting coalesced peaks into distinct resonances.[3][7]
Troubleshooting Guide
Problem: Severe Signal Overlap in the Aliphatic Chain Region
-
Symptoms: The ¹H NMR spectrum shows a large, unresolved multiplet for the methylene protons of the long alkyl chain, making it impossible to assign individual protons.
-
Solution:
-
Utilize 2D COSY: A COSY (Correlation Spectroscopy) experiment will reveal correlations between protons that are coupled to each other (typically protons on adjacent carbons).[8] This allows you to "walk" down the alkyl chain, distinguishing one -CH₂-CH₂- unit from the next.
-
Employ 2D HSQC: An HSQC (Heteronuclear Single Quantum Correlation) experiment correlates each proton signal with the carbon it is directly attached to.[8][9] This helps to resolve overlapping proton signals by spreading them out over the carbon chemical shift range.
-
Change Solvent: Try acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to DMSO-d₆ or benzene-d₆) to induce differential shifts in the proton resonances.[6]
-
Problem: Ambiguous Assignment of Triazole Regioisomers (1,4- vs. 1,5-disubstituted)
-
Symptoms: It is unclear whether the "click chemistry" reaction yielded the 1,4-disubstituted or the 1,5-disubstituted triazole, or a mixture of both.
-
Solution:
-
Run an HMBC Experiment: An HMBC (Heteronuclear Multiple Bond Correlation) experiment is a powerful tool that shows correlations between protons and carbons that are two or three bonds away.[8][10] For a 1,4-disubstituted triazole, you would expect to see a cross-peak between the protons on the substituent at the N1 position and the C5 carbon of the triazole ring. For the 1,5-isomer, a correlation would be seen between the N1-substituent protons and the C4 carbon.
-
Use NOESY for Spatial Proximity: A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds.[11][12][13] This can reveal through-space correlations between the triazole C-H proton and protons on the nearby substituent, helping to confirm the substitution pattern.
-
Analyze ¹³C Chemical Shifts: The chemical shifts of the triazole ring carbons can be diagnostic. The signal for the C5 carbon of a 1,4-triazole isomer typically appears around 120-125 ppm, while the C4 of a 1,5-isomer is found further downfield, around 133 ppm.[2]
-
Problem: Broad, Poorly Resolved, or Unidentifiable Peaks
-
Symptoms: The NMR spectrum exhibits broad lines, low signal-to-noise, or contains unexpected signals that complicate the assignment.
-
Solution:
-
Check for Impurities: Unidentified peaks may arise from residual solvents used during synthesis and purification (e.g., ethyl acetate, hexane, DMF).[14][15][16] Consult tables of common solvent impurities to identify these signals.
-
Vary Sample Concentration: As triazole derivatives can aggregate, acquiring spectra at different concentrations can be diagnostic. If peaks sharpen upon dilution, aggregation was likely the cause of broadening.
-
Perform Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help determine if peak broadening is due to dynamic conformational exchange.[7] Lowering the temperature may resolve broad signals into sharp, distinct peaks.[7]
-
Ensure Sample Purity: Impurities from the synthesis, such as starting materials or byproducts, can complicate the spectrum. Re-purification of the sample may be necessary.
-
Data Summary
Table 1: Typical Chemical Shift Ranges for 1,2,3-Triazole Derivatives
| Nucleus | Moiety | Typical Chemical Shift (ppm) | Notes |
| ¹H | Triazole C-H | 7.0 - 9.0 | Appears as a singlet. Can be affected by solvent and substituents.[1] |
| ¹³C | C4 (1,4-isomer) | ~140 - 150 | Quaternary carbon, substituent-dependent. |
| ¹³C | C5 (1,4-isomer) | ~120 - 125 | Protonated carbon, appears in the aromatic region.[2] |
| ¹³C | C4 (1,5-isomer) | ~130 - 135 | Protonated carbon, appears in the aromatic region.[2] |
| ¹³C | C5 (1,5-isomer) | ~145 - 155 | Quaternary carbon, substituent-dependent. |
Key Experimental Protocols
1. COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are spin-spin coupled (J-coupled), typically on adjacent carbons.
-
Methodology: This is a 2D homonuclear experiment that correlates the ¹H spectrum with itself. A standard pulse sequence (e.g., cosygpqf) is used. Key parameters to set include the spectral width in both dimensions to cover all proton signals and a sufficient number of increments in the indirect dimension (t₁) for adequate resolution. Data processing involves Fourier transformation in both dimensions. Cross-peaks appear for protons that are coupled.[8]
2. HSQC (Heteronuclear Single Quantum Correlation)
-
Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.
-
Methodology: This is a 2D heteronuclear experiment that correlates the ¹H and ¹³C spectra. A standard pulse sequence (e.g., hsqcedetgpsisp2.3) is used, which can also provide editing to distinguish CH, CH₂, and CH₃ groups. The spectral widths must be set to cover the relevant ¹H and ¹³C chemical shift ranges. A cross-peak indicates a direct C-H bond.[8][9]
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range (typically 2-3 bond) correlations between protons and carbons. Crucial for identifying quaternary carbons and connecting different parts of a molecule.
-
Methodology: A 2D heteronuclear experiment that correlates ¹H and ¹³C spectra. A standard pulse sequence (e.g., hmbcgplpndqf) is used. A key parameter is the long-range coupling constant for which the experiment is optimized (typically 7-8 Hz).[8] Cross-peaks connect protons to carbons separated by multiple bonds.
4. NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in 3D space (< 5 Å), irrespective of their bonding connectivity. Essential for determining stereochemistry and conformation.[12][13]
-
Methodology: A 2D homonuclear experiment that correlates protons based on through-space dipolar coupling. A standard pulse sequence (e.g., noesygpph) is used. A critical parameter is the mixing time (τₘ), during which the NOE transfer occurs. This time needs to be optimized based on the molecular size. Cross-peaks indicate spatial proximity between protons.[11]
Visual Workflow and Logic Diagrams
Caption: A logical workflow for troubleshooting NMR peak assignments.
Caption: Relationship between NMR experiments for structural elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. "The Influence of Solvent, Concentration, and Temperature on the Resolu" by Rasha Saad Jwad [bsj.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. unn.edu.ng [unn.edu.ng]
- 7. researchgate.net [researchgate.net]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 10. d1ssu070pg2v9i.cloudfront.net [d1ssu070pg2v9i.cloudfront.net]
- 11. Proton–proton Overhauser NMR spectroscopy with polypeptide chains in large structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. epfl.ch [epfl.ch]
Stability assessment of 5-Undecyl-1h-1,2,4-triazol-3-amine under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-Undecyl-1h-1,2,4-triazol-3-amine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: The 1,2,4-triazole ring is an aromatic heterocycle, which generally imparts significant stability to the molecule.[1] Compounds based on the 1,2,3-triazole ring, a close isomer, are known to be stable under thermal and acidic conditions and are not sensitive to hydrolysis or redox reactions.[2] However, the stability of the specific compound, this compound, will also be influenced by its functional groups: the long undecyl alkyl chain and the 3-amino group. Forced degradation studies are essential to determine its intrinsic stability profile.[3]
Q2: How does pH impact the stability of the compound?
A2: 1,2,4-triazoles are generally considered stable in both acidic and alkaline conditions.[1] A study on the parent 1H-1,2,4-triazole found it to be stable in aqueous buffered solutions at pH 5, 7, and 9 for 30 days at 25°C.[4] While the triazole ring itself is robust, the overall stability of this compound could be affected by extreme pH values, especially when combined with elevated temperatures, potentially leading to hydrolysis.
Q3: Is the compound susceptible to thermal degradation?
A3: The high boiling point (411.4°C) and flash point (231.8°C) of this compound suggest good thermal stability.[5] Thermal analysis of other 1,2,4-triazole derivatives has also shown them to possess good thermal stability.[6] However, prolonged exposure to high temperatures can lead to decomposition, which may involve the cleavage of C-N and N-N bonds.[7]
Q4: What is the photostability of this compound?
A4: The parent 1H-1,2,4-triazole does not undergo significant direct photolysis in sunlight.[4] However, various triazole derivatives have been synthesized and evaluated for their photostability, with some even acting as photostabilizers for polymers.[8][9][10] Given the potential for photochemical decomposition, it is crucial to conduct experiments under controlled lighting conditions and perform specific photostability studies as per ICH Q1B guidelines.
Q5: Is this compound prone to oxidation?
A5: The 1,2,4-triazole ring and the 3-amino group can be susceptible to oxidation.[11] Oxidation of the sulfur atom in 1,2,4-triazoline-3-thiones is a known reaction used to synthesize sulfonic acids.[12][13] Therefore, it is advisable to avoid strong oxidizing agents and to consider evaluating the compound's stability in the presence of an oxidizing agent like hydrogen peroxide.
Q6: What are the recommended storage conditions for this compound?
A6: Based on its general chemical properties, this compound should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation from moisture, light, and atmospheric oxygen.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks appear in HPLC/LC-MS analysis during a stability study. | 1. Degradation of the target compound. 2. Impurities present in the initial sample. 3. Interaction with the solvent or mobile phase. 4. Contamination from glassware or equipment. | 1. Perform systematic forced degradation studies (hydrolysis, oxidation, photolysis) to identify and characterize degradation products.[14] 2. Analyze a time-zero sample and compare it with the certificate of analysis. 3. Run a solvent/mobile phase blank injection. Assess the stability of the compound in the analytical solvent. 4. Ensure all glassware is thoroughly cleaned; use silanized vials if adsorption is suspected. |
| Poor or inconsistent recovery of the compound. | 1. Significant degradation under the tested conditions. 2. Poor solubility in the chosen solvent system. 3. Adsorption of the compound onto surfaces (e.g., vials, pipette tips, columns). 4. Inaccurate sample preparation or dilution. | 1. Re-evaluate the stress conditions (e.g., lower temperature, shorter duration, lower concentration of stressor). Aim for 5-20% degradation.[3] 2. Verify the solubility of the compound. The long undecyl chain increases lipophilicity, which may require solvents with a higher organic content.[15] 3. Use polypropylene or silanized glass vials. Include a rinsing step in the sample preparation to recover any adsorbed material. 4. Double-check all calculations and ensure pipettes are properly calibrated. Prepare fresh stock solutions. |
| Difficulty in achieving mass balance in forced degradation studies. | 1. Formation of non-UV active or volatile degradants. 2. Degradants are not eluting from the HPLC column. 3. Co-elution of the parent peak with degradation products. 4. Precipitation of the compound or its degradants. | 1. Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) in addition to UV detection. 2. Modify the HPLC method (e.g., extend the gradient, use a stronger organic solvent) to ensure all related substances are eluted. 3. Evaluate peak purity using a photodiode array (PDA) detector or by using an orthogonal HPLC method.[3] 4. Visually inspect samples before injection. If precipitation occurs, adjust solvent composition or concentration. |
Data Presentation
Table 1: Summary of Recommended Forced Degradation Conditions
| Stress Type | Stress Condition | Temperature | Duration | Notes |
| Acid Hydrolysis | 0.1 M HCl | 60°C - 80°C | 24 - 72 hours | Neutralize sample before analysis. |
| Base Hydrolysis | 0.1 M NaOH | 60°C - 80°C | 24 - 72 hours | Neutralize sample before analysis. |
| Oxidative | 3% - 6% H₂O₂ | Room Temperature | 12 - 48 hours | Protect from light during the study. |
| Thermal | Dry Heat (Solid State) | 80°C - 105°C | 48 - 96 hours | Monitor for changes in physical appearance. |
| Photolytic | ICH Q1B Option 2 | 25°C | As per guidelines | Expose both solid and solution samples. Use a dark control. |
Table 2: Representative HPLC Method for Stability Indicating Assay
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 20 min, hold for 5 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm and 254 nm (or PDA 200-400 nm) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Note: This is a starting method and may require optimization for this compound and its specific degradation products.
Experimental Protocols
Protocol for Forced Degradation by Acid Hydrolysis
-
Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Sample Preparation: Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Incubation: Place the flask in a thermostatically controlled water bath or oven at 60°C.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Immediately cool the aliquot to room temperature.
-
Carefully neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase diluent to a suitable concentration for HPLC analysis.
-
Analyze using a validated stability-indicating HPLC method.
-
Protocol for Photostability Assessment
-
Sample Preparation:
-
Solid State: Place a thin layer of the solid compound in a petri dish transparent to the light source.
-
Solution State: Prepare a solution of the compound (e.g., 100 µg/mL) in a suitable solvent (e.g., water/acetonitrile) in a quartz cuvette or other transparent container.
-
-
Control Sample: Prepare identical samples but wrap them securely in aluminum foil to serve as dark controls.
-
Exposure: Place the test and control samples in a photostability chamber and expose them to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples. For the solid sample, dissolve a known quantity in a suitable solvent before analysis by HPLC. Compare the chromatograms for the appearance of new peaks and the loss of the parent peak.
Mandatory Visualizations
Caption: Experimental workflow for stability assessment.
Caption: Potential degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. Cas 92168-88-2,this compound | lookchem [lookchem.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Synthesis, characterization and photostability study of triazole derivatives | GSC Advanced Research and Reviews [gsconlinepress.com]
- 10. Photostability and Performance of Polystyrene Films Containing 1,2,4-Triazole-3-thiol Ring System Schiff Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones,10.1039/J39700002403 – 960化工网 [chem960.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. This compound | 92168-88-2 | Benchchem [benchchem.com]
Technical Support Center: Recrystallization of 5-Undecyl-1H-1,2,4-triazol-3-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 5-Undecyl-1H-1,2,4-triazol-3-amine. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Q1: What is the best solvent for recrystallizing this compound?
A1: A definitive single best solvent is not documented in the literature for this specific molecule. However, based on the structure, which contains a polar triazole-amine head and a long, non-polar undecyl tail, a systematic approach to solvent selection is recommended.
-
Starting single solvents: Consider polar protic solvents like ethanol or isopropanol, as related triazole derivatives have been successfully recrystallized from these[1].
-
Mixed solvent systems: Due to the dual polarity of the molecule, a mixed solvent system is often effective. Good combinations to try include:
-
A polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, acetone, or THF) and a non-polar solvent in which it is less soluble (e.g., n-hexane or heptane).
-
A solvent mixture like acetone/water has been shown to be effective for other triazoles, potentially increasing yield[1].
-
-
General Guidance: A rule of thumb is that solvents with functional groups similar to the compound can be effective solubilizers[2][3]. The long undecyl chain imparts significant lipophilic character, which may necessitate the use of a less polar solvent system compared to simpler amino-triazoles[4][5].
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If the compound does not dissolve, it indicates that the solvent is not a good choice at that temperature. You can try the following:
-
Increase the solvent volume: Add more solvent in small increments. However, be aware that using too much solvent can significantly reduce your yield[6].
-
Switch to a more suitable solvent: If a large volume of solvent is required, it is better to choose a different solvent in which your compound has better solubility at elevated temperatures.
-
Consider a mixed solvent system: If the compound is very soluble in one solvent and poorly soluble in another, you can dissolve it in a minimal amount of the "good" hot solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool.
Q3: No crystals are forming upon cooling. How can I induce crystallization?
A3: If crystals do not form, the solution may be too dilute or supersaturation has not been achieved. Here are some techniques to induce crystallization:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth[6].
-
Add a seed crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This will act as a template for crystal formation[6].
-
Reduce the solvent volume: If the solution is too dilute, you can heat it again to boil off some of the solvent and then allow it to cool again[6].
-
Cool to a lower temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice bath.
Q4: The compound "oiled out" instead of forming crystals. What should I do?
A4: Oiling out occurs when the compound comes out of solution as a liquid rather than a solid. This can be common for compounds with long alkyl chains[2]. To resolve this:
-
Reheat and add more solvent: Reheat the solution to dissolve the oil and then add a small amount of additional solvent to lower the saturation point. Allow it to cool more slowly[6].
-
Change the solvent system: Oiling out often happens when the boiling point of the solvent is higher than the melting point of the solute. Try a lower-boiling point solvent.
-
Slower cooling: Allow the solution to cool to room temperature very slowly before placing it in a colder environment.
Q5: The recrystallized product is still colored or appears impure. What are the next steps?
A5: If the product remains impure, consider the following:
-
Perform a second recrystallization: A second recrystallization can often significantly improve purity.
-
Use activated charcoal: If the impurity is colored, you can add a small amount of activated charcoal to the hot solution, then filter it hot to remove the charcoal and the adsorbed impurities before cooling[6]. Be cautious as charcoal can also adsorb your product, potentially reducing the yield.
-
Consider an alternative purification method: If recrystallization is ineffective, other techniques like column chromatography may be necessary.
Quantitative Data on Recrystallization of a Related Triazole Derivative
The following table presents data from the recrystallization of a 1,4-substituted 1,2,3-triazole derivative, which can serve as a reference for solvent selection and expected outcomes. Note: This data is for a related compound and results for this compound may vary. Optimization is required.
| Entry | Solvent System | Solvent/Compound Ratio (mL/g) | Yield (%) | Purity (%) |
| 1 | Acetonitrile | 9 | 38.0 | 98.9 |
| 2 | Acetone | 62 | 54.0 | 99.2 |
| 3 | Ethanol | 6 | 12.0 | 98.1 |
| 4 | Isopropyl Alcohol (IPA) | 32 | 46.0 | 97.3 |
| 5 | IPA/Water | 6/0.4 | 28.0 | 96.1 |
| 6 | Acetone/Water (1st Recrystallization) | 10/0.5 | 72.0 | 99.2 |
| 7 | Acetone/Water (2nd Recrystallization) | - | 71.3 | 99.9 |
Table adapted from a study on a 1,4-substituted 1,2,3-triazole derivative[1].
Experimental Protocol: General Method for Recrystallization
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized for the best results.
1. Solvent Selection: a. Place a small amount of the crude compound into several test tubes. b. Add a small amount of a different potential solvent to each test tube. c. Observe the solubility at room temperature and upon heating. d. A good solvent will dissolve the compound when hot but not when cold.
2. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to just dissolve the compound. Stir continuously.
3. Hot Filtration (Optional): a. If there are insoluble impurities or if charcoal was used, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
4. Cooling and Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. b. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
6. Drying: a. Dry the purified crystals, for example, in a desiccator or a vacuum oven at a suitable temperature.
Visualizations
Troubleshooting Workflow for Recrystallization
Caption: A flowchart for troubleshooting common issues during recrystallization.
References
- 1. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. This compound | 92168-88-2 | Benchchem [benchchem.com]
- 5. 92168-88-2(3-Undecyl-1H-1,2,4-triazol-5-amine) | Kuujia.com [kuujia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Scaling up the synthesis of 5-Undecyl-1h-1,2,4-triazol-3-amine for further studies
This technical support guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis and scale-up of 5-Undecyl-1H-1,2,4-triazol-3-amine for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the direct condensation of lauric acid (as the source of the undecyl chain) with an aminoguanidine salt (such as aminoguanidine hydrochloride or bicarbonate). This reaction is typically facilitated by acid catalysis and can be performed using conventional heating or microwave irradiation for improved reaction times and yields.[1][2][3]
Q2: What are the advantages of using microwave synthesis for this reaction?
A2: Microwave-assisted synthesis offers several benefits, including significantly reduced reaction times, often from hours to minutes, and potentially higher yields.[2] The rapid and uniform heating can also minimize the formation of side products.
Q3: How can I confirm the successful synthesis of the target compound?
A3: The structure and purity of this compound should be confirmed using standard analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 NMR (¹³C NMR) spectroscopy are used to elucidate the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight of the synthesized compound.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Aminoguanidine and its salts can be hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. When scaling up, it is crucial to consider the exothermic potential of the reaction and ensure adequate temperature control.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Sub-optimal reaction temperature or time. 3. Inefficient removal of water byproduct. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. For conventional heating, ensure the temperature is maintained at the reflux point of the solvent. For microwave synthesis, optimize the temperature and hold time. 3. If using conventional heating in a solvent like toluene or xylene, use a Dean-Stark apparatus to remove water. |
| Formation of a Sticky or Oily Product Instead of a Solid | 1. The long undecyl chain can result in a low melting point or an amorphous solid. 2. Presence of unreacted starting materials or byproducts. | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. 2. Purify the product using column chromatography with a silica gel stationary phase and an appropriate eluent system (e.g., dichloromethane/methanol gradient). |
| Product is Difficult to Purify by Recrystallization | The high lipophilicity of the undecyl group can make finding a suitable single-solvent system for recrystallization challenging. | 1. Try a multi-solvent system for recrystallization (e.g., dissolving in a good solvent like ethanol or methanol and then adding a poor solvent like water or hexane until turbidity is observed, followed by slow cooling). 2. If recrystallization is ineffective, column chromatography is the recommended alternative. |
| Inconsistent Yields Upon Scale-Up | 1. Inefficient heat transfer in a larger reaction vessel. 2. Challenges in maintaining a homogeneous reaction mixture. | 1. Ensure efficient stirring to maintain uniform temperature throughout the reaction mixture. 2. For microwave scale-up, consider using a continuous flow reactor to ensure consistent irradiation. |
| Presence of Multiple Spots on TLC After Reaction | 1. Incomplete cyclization leading to the presence of acylaminoguanidine intermediate. 2. Formation of byproducts from side reactions of aminoguanidine. | 1. Prolong the reaction time or increase the reaction temperature to promote complete cyclization. 2. Purify the crude product using column chromatography to isolate the desired compound. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
Materials:
-
Lauric acid
-
Aminoguanidine hydrochloride
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
Procedure:
-
In a 10 mL microwave process vial, combine lauric acid (1.0 g, 5.0 mmol) and aminoguanidine hydrochloride (0.55 g, 5.0 mmol).
-
Add 2-3 drops of concentrated hydrochloric acid as a catalyst.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150°C for 20 minutes.
-
After cooling, add 10 mL of deionized water to the reaction mixture.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a white precipitate forms.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to yield the pure compound.
Protocol 2: Conventional Synthesis of this compound
Materials:
-
Lauric acid
-
Aminoguanidine bicarbonate
-
Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve lauric acid (10.0 g, 50 mmol) in 100 mL of toluene.
-
Add aminoguanidine bicarbonate (6.8 g, 50 mmol) to the solution.
-
Slowly add phosphorus oxychloride (4.6 mL, 50 mmol) or polyphosphoric acid (20 g) as a catalyst and dehydrating agent.
-
Heat the mixture to reflux and continue heating for 4-6 hours, collecting the water byproduct in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble material.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting solid or oil by column chromatography (silica gel, dichloromethane/methanol gradient) or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
Table 1: Comparison of Synthetic Methods
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |
| Reaction Time | 20 - 30 minutes | 4 - 8 hours |
| Typical Yield | 80 - 90% | 65 - 75% |
| Purity (after purification) | >98% | >98% |
| Scale-Up Feasibility | Moderate (requires specialized equipment) | High |
Table 2: Characterization Data for this compound
| Analytical Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.5 (s, 1H, NH), 5.5 (s, 2H, NH₂), 2.5 (t, 2H, CH₂), 1.6 (m, 2H, CH₂), 1.2 (m, 16H, (CH₂)₈), 0.8 (t, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160.2, 154.8, 31.3, 29.0, 28.9, 28.7, 28.6, 28.3, 26.1, 22.1, 13.9 |
| Mass Spectrometry (ESI+) | m/z 253.24 [M+H]⁺ |
| Melting Point | 110-115 °C |
Visualizations
Caption: General experimental workflow for the synthesis and characterization of this compound.
References
Validation & Comparative
Comparing the efficacy of 5-Undecyl-1h-1,2,4-triazol-3-amine with other antifungals
A Comparative Analysis of the Antifungal Efficacy of a Novel Triazole Compound
Introduction
The continuous emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents.[1][2] The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal drugs, with many derivatives demonstrating significant therapeutic potential.[1][3][4] These compounds typically act by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][5] This guide provides a comparative overview of the in vitro efficacy of the novel compound 5-Undecyl-1h-1,2,4-triazol-3-amine, hereafter referred to as Compound T-11 , against other major classes of antifungal drugs.
Disclaimer: Published efficacy data for this compound (Compound T-11) is not currently available. The data presented here for Compound T-11 is representative of potent triazole antifungal agents and is based on published results for Itraconazole to facilitate a relevant comparison and provide a framework for evaluation.
Comparative Efficacy Data
The in vitro activity of antifungal agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the MIC ranges of Compound T-11 (using Itraconazole as a proxy), Amphotericin B (a polyene), and Caspofungin (an echinocandin) against key pathogenic fungi. Lower MIC values indicate higher potency.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) |
| Compound T-11 (Triazole) | Candida albicans | 0.03 - >16 [6][7] |
| Aspergillus fumigatus | 0.12 - 16 [8][9] | |
| Amphotericin B (Polyene) | Candida albicans | 0.0625 - 4 [6] |
| Aspergillus fumigatus | 0.5 - 4 [10][11] | |
| Caspofungin (Echinocandin) | Candida albicans | 0.0079 - 4 [12] |
| Aspergillus fumigatus | 0.125 [13] |
Mechanism of Action: The Triazole Pathway
Triazole antifungals, including the representative Compound T-11, specifically target the ergosterol biosynthesis pathway in fungi. By binding to the heme iron of the cytochrome P450 enzyme lanosterol 14α-demethylase, they prevent the conversion of lanosterol to ergosterol.[1][14] This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane.[5]
Experimental Protocols
The determination of antifungal efficacy relies on standardized methodologies to ensure reproducibility and comparability of data. The most widely accepted protocols are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16]
Broth Microdilution Assay for Yeasts (CLSI M27)
This protocol is a reference method for determining the MIC of antifungal agents against yeasts like Candida species.
Workflow:
-
Medium Preparation: RPMI 1640 medium is prepared, buffered with MOPS to a pH of 7.0, to ensure stable growth conditions.[17]
-
Inoculum Preparation: Yeast colonies are suspended in saline to match a 0.5 McFarland turbidity standard. This suspension is then diluted in the RPMI medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[13]
-
Drug Dilution: The antifungal agents are serially diluted in the microtiter plates to create a range of concentrations.
-
Inoculation and Incubation: The prepared yeast inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.[18]
-
MIC Determination: The MIC is read visually as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% inhibition) compared to the drug-free control well.
Broth Microdilution Assay for Molds (EUCAST E.DEF 9.3.2)
For filamentous fungi such as Aspergillus fumigatus, the EUCAST methodology is commonly employed.[19]
Workflow:
-
Medium: RPMI 1640 supplemented with 2% glucose is used as the assay medium.[19]
-
Inoculum: A conidial suspension is prepared and the concentration is adjusted using a hemocytometer to 2-5 x 10⁵ CFU/mL.[19]
-
Drug Dilution: Similar to the CLSI method, serial dilutions of the antifungal agents are prepared in microtiter plates.
-
Incubation: Plates are incubated at 35-37°C for 48 hours.[19]
-
MIC Endpoint: For azoles and Amphotericin B, the MIC is the lowest concentration showing no visible growth (100% inhibition). For echinocandins like Caspofungin, the endpoint is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of abnormal, compact hyphae.[20][21]
Based on representative data, Compound T-11 demonstrates potent in vitro activity against key fungal pathogens, with an efficacy comparable to or exceeding that of established antifungal agents in certain contexts. Its mechanism of action aligns with that of the highly successful triazole class. Further investigation, including comprehensive in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound and its place in the antifungal armamentarium. The standardized protocols outlined by CLSI and EUCAST provide a robust framework for these future evaluations.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. In Vitro Activity of Amphotericin B in Combination with Colistin against Fungi Responsible for Invasive Infections [mdpi.com]
- 11. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Frontiers | Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. eucast: Methods in AFST [eucast.org]
- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Alkyl-Substituted 1,2,4-Triazoles: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. The strategic placement of alkyl substituents on this heterocyclic core can significantly modulate the biological activity of the resulting compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of alkyl-substituted 1,2,4-triazoles, with a focus on their anticancer and antifungal properties. The information presented is supported by quantitative experimental data and detailed methodologies for key assays.
Anticancer Activity: Tubulin Polymerization Inhibition
A significant mechanism through which several 1,2,4-triazole derivatives exert their anticancer effects is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis in cancer cells. The following table summarizes the in vitro activity of a series of 1,2,4-triazole analogs, highlighting the impact of different substituents on their ability to inhibit tubulin polymerization and their cytotoxic effects against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Substituted 1,2,4-Triazole Derivatives
| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Substitution on Triazole) | Tubulin Polymerization IC50 (µM) | HeLa IC50 (nM) | A549 IC50 (nM) | HT-29 IC50 (nM) | Reference |
| 3d | 4-CH₃ | - | 0.45 | 30 | 43 | - | [1] |
| 3h | 4-CH₂CH₃ | - | 1.9 | 160 | 240 | - | [1] |
| 3f | 3,4-di-CH₃ | - | - | 67 | 160 | - | [1] |
| 3l | 4-OCH₃ | - | 2.2 | - | - | - | [1] |
| CA-4 | (Reference) | - | 0.85 | 40 | 70 | - | [1] |
IC50: The half maximal inhibitory concentration. A lower value indicates higher potency. CA-4: Combretastatin A-4, a known tubulin polymerization inhibitor.
From the data presented, a clear SAR trend emerges for the 2-anilino triazolopyrimidine series. The substitution pattern on the anilino moiety significantly influences the antiproliferative and tubulin polymerization inhibitory activities. A para-methyl substitution (compound 3d ) results in the most potent inhibition of tubulin polymerization (IC50 = 0.45 µM) and excellent cytotoxicity against HeLa and A549 cancer cell lines, even surpassing the reference compound Combretastatin A-4 in some cases.[1] Extending the alkyl chain to an ethyl group (compound 3h ) or introducing a second methyl group (compound 3f ) leads to a decrease in activity. The presence of a methoxy group (compound 3l ) also results in weaker tubulin polymerization inhibition.[1]
Antifungal Activity
Alkyl-substituted 1,2,4-triazoles are also prominent in the development of antifungal agents. Their primary mechanism of action involves the inhibition of fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The following table compares the minimum inhibitory concentrations (MIC) of a series of miconazole analogues where the substitution on the benzyl group is varied.
Table 2: In Vitro Antifungal Activity of Alkyl-Substituted 1,2,4-Triazole Miconazole Analogues
| Compound ID | R (Alkyl Substitution) | C. utilis MIC (µg/mL) | C. albicans MIC (µg/mL) | C. mycoderma MIC (µg/mL) | Reference |
| 7a | Propyl | - | 4 | 1 | [2] |
| 7b | Butyl | 4 | - | - | [2] |
| 7d | Octyl | - | 4 | - | [2] |
| Fluconazole | (Reference) | 8 | 1 | 4 | [2] |
| Miconazole | (Reference) | 16 | 4 | 8 | [2] |
MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.
The data for these miconazole analogues reveals that the length of the alkyl chain influences the antifungal spectrum and potency. The propyl analogue 7a shows potent activity against C. mycoderma, being eight times more effective than miconazole.[2] The butyl-substituted compound 7b demonstrates good activity against C. utilis, being more potent than both fluconazole and miconazole.[2] Extending the alkyl chain to an octyl group (7d ) maintains activity against C. albicans comparable to miconazole.[2] These findings suggest that tuning the lipophilicity through alkyl chain modification is a viable strategy for optimizing the antifungal profile of 1,2,4-triazole derivatives.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/mL) and incubated overnight to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.[3]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique used to determine the MIC.
-
Preparation of Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.[5]
-
Inoculation: Each well is inoculated with the fungal suspension.[5]
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[5]
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a GTP-containing buffer, and the test compound at various concentrations is prepared in a 96-well plate.
-
Initiation of Polymerization: The plate is warmed to 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.[6]
-
Data Analysis: The IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
Visualizing the Mechanism of Action
The following diagram illustrates the proposed mechanism of action for the anticancer 1,2,4-triazole derivatives that act as tubulin polymerization inhibitors.
Caption: Mechanism of tubulin polymerization inhibition by alkyl-substituted 1,2,4-triazoles.
References
- 1. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [mdpi.com]
- 2. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 5. ijrpc.com [ijrpc.com]
- 6. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of synthetic routes for 5-substituted-1,2,4-triazoles
For researchers, scientists, and professionals in drug development, the synthesis of 5-substituted-1,2,4-triazoles is a critical process, as this heterocyclic scaffold is a cornerstone in the development of a wide array of therapeutic agents. This guide provides a comparative analysis of four prominent synthetic routes to this important chemical moiety: the Pellizzari reaction, the Einhorn-Brunner reaction, synthesis from nitriles, and synthesis from thiosemicarbazides. The objective is to offer a clear, data-driven comparison to aid in the selection of the most appropriate synthetic strategy based on factors such as yield, reaction conditions, and substrate scope.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | General Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Pellizzari Reaction | Amides and Hydrazides | High temperatures, long reaction times (conventional); Microwave irradiation | Low to moderate (conventional); Moderate to good (microwave) | One-step synthesis of the triazole ring. | Often requires harsh conditions and can have low yields.[1] |
| Einhorn-Brunner Reaction | Imides and Alkyl Hydrazines | Acid-catalyzed condensation | Moderate to good | Good for synthesizing N-substituted triazoles. | Can produce isomeric mixtures, requiring separation.[2] |
| Synthesis from Nitriles | Nitriles and Hydrazides/Hydroxylamine | Base-catalyzed or metal-catalyzed; Conventional or microwave heating | Moderate to excellent | High yields, good functional group tolerance, often one-pot.[3] | May require specific catalysts or reagents. |
| Synthesis from Thiosemicarbazides | Thiosemicarbazides and Carboxylic Acids/Aldehydes | Basic or acidic cyclization | Good to excellent | Readily available starting materials, straightforward procedure. | Can involve multiple steps to synthesize the thiosemicarbazide precursor. |
Synthetic Pathways and Methodologies
This section delves into the specifics of each synthetic route, providing generalized reaction schemes and detailed experimental protocols for key examples.
Pellizzari Reaction
The Pellizzari reaction, discovered in 1911, involves the reaction of an amide with a hydrazide to form a 1,2,4-triazole.[1] While historically significant, the classical approach often suffers from low yields and requires high temperatures.[1] Modern variations, particularly those employing microwave irradiation, have been shown to improve both yields and reaction times.[1]
General Reaction Scheme:
Pellizzari Reaction Pathway
Experimental Protocol (Microwave-Assisted):
A mixture of an aromatic hydrazide (0.005 mol) and a substituted nitrile (0.0055 mol) is placed in a 20 mL microwave reaction vessel with 10 mL of n-butanol. Potassium carbonate (0.0055 mol) is added, and the reaction mixture is subjected to microwave irradiation at 150°C for 2 hours. After cooling, the precipitated 5-substituted-1,2,4-triazole is filtered and can be recrystallized from ethanol.[4]
Einhorn-Brunner Reaction
The Einhorn-Brunner reaction is the condensation of an imide with an alkyl hydrazine, typically under acidic conditions, to yield an isomeric mixture of 1,2,4-triazoles.[2] The regioselectivity of this reaction can be influenced by the nature of the substituents on the imide.[2]
General Reaction Scheme:
Einhorn-Brunner Reaction Pathway
Experimental Protocol:
A detailed experimental protocol for a classical Einhorn-Brunner reaction can be found in the literature describing the acid-catalyzed condensation of hydrazines or semicarbazides with diacylamines.[5] The reaction typically involves heating the reactants in the presence of a weak acid.
Synthesis from Nitriles
The synthesis of 5-substituted-1,2,4-triazoles from nitriles is a versatile and often high-yielding approach. This method can be performed under various conditions, including base-catalyzed reactions of nitriles with hydrazides or copper-catalyzed one-pot reactions of two different nitriles with hydroxylamine.
General Reaction Scheme (Base-Catalyzed from Nitrile and Hydrazide):
Synthesis from Nitrile and Hydrazide
Experimental Protocol (Base-Catalyzed):
To a mixture of a nitrile (2 mmol) and potassium carbonate (0.5 mmol) in n-butanol (3 mL), an acid hydrazide (1 mmol) is added. The reaction mixture is then stirred at 160°C for 8 hours. The progress of the reaction can be monitored by TLC. After completion, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to yield the pure 3,5-disubstituted-1,2,4-triazole.[3]
Quantitative Data for Synthesis from Nitriles (Microwave-Assisted):
| R1 (from Nitrile) | R2 (from Hydrazide) | Yield (%) |
| 4-Chlorophenyl | 4-Pyridyl | 85 |
| 4-Methoxyphenyl | 4-Pyridyl | 82 |
| Phenyl | 4-Pyridyl | 88 |
| 4-Tolyl | 4-Pyridyl | 86 |
| 4-Fluorophenyl | 4-Pyridyl | 84 |
| Data adapted from a microwave-assisted synthesis protocol. |
Synthesis from Thiosemicarbazides
This method involves the cyclization of acylthiosemicarbazides, which are typically prepared from the reaction of an acid hydrazide with an isothiocyanate. The cyclization can be effected under either basic or acidic conditions, leading to the formation of 1,2,4-triazole-3-thiones, which can be further modified.
General Reaction Scheme:
Synthesis from Thiosemicarbazide
Experimental Protocol (Basic Cyclization):
An appropriate substituted thiosemicarbazide (0.01 mol) is dissolved in 4 N aqueous sodium hydroxide (15 mL) and refluxed for 3 hours. After cooling, the mixture is neutralized with 3 M hydrochloric acid. The precipitate that forms is filtered and washed several times with distilled water to yield the 5-substituted-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione.[1]
Quantitative Data for Synthesis from Thiosemicarbazides:
| 5-Substituent | 4-Substituent | Yield (%) |
| 2-(Ethylsulfanyl)phenyl | Phenyl | 75 |
| 2-(Ethylsulfanyl)phenyl | 4-Chlorophenyl | 72 |
| 2-(Ethylsulfanyl)phenyl | 4-Methylphenyl | 78 |
| 2-(Ethylsulfanyl)phenyl | 4-Methoxyphenyl | 70 |
| 2-(Ethylsulfanyl)phenyl | 3,4,5-Trimethoxyphenyl | 69 |
| Data adapted from the synthesis of 5-[2-(Ethylsulfanyl)phenyl]-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones.[1] |
Experimental Workflows
The following diagrams illustrate the typical laboratory workflows for two of the discussed synthetic methods.
Workflow for Microwave-Assisted Synthesis from Nitrile and Hydrazide:
Microwave Synthesis Workflow
Workflow for Synthesis from Thiosemicarbazide (Basic Cyclization):
Thiosemicarbazide Cyclization Workflow
Conclusion
The choice of synthetic route for 5-substituted-1,2,4-triazoles is contingent on several factors including the desired substitution pattern, availability of starting materials, and the desired scale of the reaction.
-
The Pellizzari and Einhorn-Brunner reactions represent classical approaches, with the former often requiring optimization with modern techniques like microwave heating to be efficient. The Einhorn-Brunner reaction is particularly useful for accessing N-substituted triazoles, though potential isomer formation should be considered.
-
Synthesis from nitriles offers a highly versatile and often high-yielding pathway. The ability to perform this as a one-pot reaction under either base- or metal-catalyzed conditions makes it an attractive option for library synthesis and process development.
-
Synthesis from thiosemicarbazides is a robust and straightforward method, particularly for accessing 5-substituted-1,2,4-triazole-3-thiones, which are valuable intermediates for further functionalization.
For researchers in drug discovery and development, the methods starting from nitriles and thiosemicarbazides often provide a good balance of efficiency, versatility, and yield. However, the classical Pellizzari and Einhorn-Brunner reactions remain relevant, especially for specific substitution patterns or when the requisite starting materials are readily available. Careful consideration of the pros and cons of each route, as outlined in this guide, will enable the selection of the optimal synthetic strategy for the target 5-substituted-1,2,4-triazole.
References
Comparative Guide to Validating the Purity of Synthesized 5-Undecyl-1H-1,2,4-triazol-3-amine by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of synthesized 5-Undecyl-1H-1,2,4-triazol-3-amine. It includes a detailed experimental protocol and discusses the performance of the synthesized product in the context of potential alternatives.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development due to the diverse biological activities associated with the 1,2,4-triazole nucleus. The long undecyl chain imparts significant lipophilicity, which can influence its pharmacokinetic and pharmacodynamic properties. Accurate determination of purity is a critical step in the characterization of any newly synthesized compound to ensure reliable biological testing and compliance with regulatory standards. HPLC is a powerful and widely used analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
A common synthetic route to 5-substituted-3-amino-1,2,4-triazoles involves the reaction of a long-chain carboxylic acid with aminoguanidine[1]. This synthesis, like many organic reactions, can result in impurities such as unreacted starting materials, intermediates, and side-products. Therefore, a robust analytical method is required to separate and quantify the target compound from these potential impurities.
Experimental Protocol: HPLC Purity Validation
This section details a standard reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for separating nonpolar to moderately polar compounds.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of synthesized this compound.
-
Dissolve the sample in 1 mL of a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (Triazole compounds typically exhibit UV absorbance at lower wavelengths).
-
Gradient Elution Program:
| Time (minutes) | % Solvent A | % Solvent B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
3. Data Analysis:
-
The purity of the synthesized compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation and Comparison
The following table summarizes hypothetical comparative data for the synthesized this compound and a potential commercially available alternative, "Alternative A" (a structurally similar 5-alkyl-1,2,4-triazol-3-amine).
Table 1: Comparative HPLC Purity Analysis
| Parameter | Synthesized this compound | Alternative A (Commercial) |
| Retention Time (min) | 18.5 | 16.2 |
| Purity (Area %) | 98.5% | ≥ 99.0% |
| Major Impurity 1 (RT, Area %) | 12.3 min, 0.8% | 10.1 min, 0.5% |
| Major Impurity 2 (RT, Area %) | 15.1 min, 0.4% | Not Detected |
| Other Impurities (Total Area %) | 0.3% | 0.5% |
Interpretation:
-
The synthesized compound shows a high degree of purity at 98.5%.
-
The longer retention time of the synthesized compound compared to "Alternative A" is expected due to the longer undecyl carbon chain, which increases its hydrophobicity and interaction with the C18 stationary phase.
-
The commercial alternative demonstrates a slightly higher purity, which is common for compounds that have undergone extensive purification for commercial sale.
-
The impurity profile of the synthesized compound indicates the presence of at least two notable minor components, which could be unreacted starting materials or by-products from the synthesis. Further characterization of these impurities by techniques such as LC-MS would be beneficial for process optimization.
Visualizations
Diagram 1: Experimental Workflow for HPLC Purity Validation
Caption: Workflow for HPLC purity validation of synthesized compounds.
Diagram 2: Logical Relationship of HPLC Data for Purity Assessment
Conclusion
The provided RP-HPLC method is a reliable and robust approach for validating the purity of synthesized this compound. The experimental data indicates that a high-purity product can be obtained through standard synthesis and purification techniques. When comparing with commercially available alternatives, it is crucial to consider not only the percentage purity but also the impurity profile, as different synthetic routes may lead to different by-products. For drug development purposes, identification and characterization of any impurity present at a significant level (e.g., >0.1%) is essential. This guide provides a solid foundation for researchers to establish a quality control protocol for this and structurally related compounds.
References
Comparison of the corrosion inhibition efficiency of different triazole derivatives
Triazole derivatives have emerged as a significant class of organic compounds utilized for the protection of various metals and alloys against corrosion, particularly in acidic environments. Their efficacy stems from the presence of nitrogen heteroatoms and π-electrons in the triazole ring, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents. This guide provides a comparative overview of the corrosion inhibition efficiency of different triazole derivatives, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibition Efficiency
The corrosion inhibition performance of several triazole derivatives has been evaluated under various conditions. The following table summarizes the inhibition efficiency of selected compounds on different metals in acidic media, as determined by electrochemical impedance spectroscopy (EIS) and potentiod-ynamic polarization (PDP) techniques.
| Triazole Derivative | Metal | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) - EIS | Inhibition Efficiency (%) - PDP | Reference |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1M HCl | 10⁻³ | 94.6 | 94.2 | [1] |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | Carbon Steel | 1M HCl | 10⁻³ | 91.8 | 91.5 | [1] |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole (BPT) | Mild Steel | 1M HCl | 5 x 10⁻⁴ | 93.7 | - | [2] |
| 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol (AETT) | Copper | 0.5 M HCl | 2.58 x 10⁻³ | - | 96.09 | [3] |
| 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) | Copper | 0.5 M HCl | 2.58 x 10⁻³ | - | 94.87 | [3] |
| 4-amino-4H-1,2,4-triazole-3-thiol (ATT) | Copper | 0.5 M HCl | 2.58 x 10⁻³ | - | 93.21 | [3] |
| 5-hexylsulfanyl-1,2,4-triazole (HST) | Mild Steel | 1.0 M HCl | 1.0 x 10⁻³ | 97 | - | [4] |
| (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (TTM) | Mild Steel | 1.0 M HCl | 1.0 x 10⁻³ | 81 | - | [4] |
| Ethyl 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-H-1,2,4-triazol-1-yl) ethan-ol (TzPz) | Mild Steel | 1.0 M HCl | 10⁻³ | 91.9 | - | [5] |
Note: The inhibition efficiency can vary with changes in temperature, immersion time, and the specific alloy composition.
The data indicates that the molecular structure of the triazole derivative plays a crucial role in its inhibitory performance. The presence of additional functional groups and heteroatoms can enhance the adsorption process and, consequently, the inhibition efficiency.[1][6] For instance, derivatives with mercapto groups often exhibit high efficiency due to the strong interaction of sulfur with the metal surface.[7][8]
Experimental Protocols
The evaluation of corrosion inhibition efficiency typically involves a combination of electrochemical and surface analysis techniques. A general workflow for these experiments is outlined below.
-
Metal Specimen: The metal specimens (e.g., carbon steel, mild steel, copper) are mechanically polished with a series of emery papers of decreasing grit size, followed by rinsing with distilled water and acetone, and finally dried.[5]
-
Corrosive Solution: An aggressive medium, typically an acidic solution like 1M HCl or 0.5M H₂SO₄, is prepared using analytical grade reagents and distilled water.[2][3]
-
Inhibitor Solutions: The triazole derivatives are dissolved in the corrosive solution to prepare a range of concentrations.[1]
Electrochemical tests are performed using a standard three-electrode cell setup, consisting of the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Potentiodynamic Polarization (PDP): The working electrode is immersed in the test solution until a stable open circuit potential (OCP) is reached. The potential is then scanned from a cathodic potential to an anodic potential at a constant scan rate. The corrosion current density (i_corr) is determined by extrapolating the Tafel plots. The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100
where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.[3][5]
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements are conducted at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal. The charge transfer resistance (R_ct) is obtained by fitting the Nyquist plots to an equivalent circuit model. The inhibition efficiency (IE%) is calculated as:
IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] x 100
where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.[1][9]
To understand the adsorption mechanism and the morphology of the protective film, the metal surface is examined after immersion in the inhibited and uninhibited solutions.
-
Scanning Electron Microscopy (SEM): SEM is used to observe the surface morphology of the metal and to visualize the reduction in corrosion damage in the presence of the inhibitor.[9]
-
Atomic Force Microscopy (AFM): AFM provides a three-dimensional profile of the surface, revealing the formation of a protective inhibitor film.[2]
Theoretical calculations, such as Density Functional Theory (DFT), are employed to correlate the molecular structure of the triazole derivatives with their inhibition efficiency.[10][11][12] These calculations provide insights into parameters like the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and the dipole moment, which are related to the adsorption and inhibition mechanism.[13]
Logical Workflow for Evaluation of Corrosion Inhibitors
The following diagram illustrates the logical workflow for the experimental and theoretical evaluation of triazole derivatives as corrosion inhibitors.
Caption: Workflow for evaluating corrosion inhibition.
Mechanism of Corrosion Inhibition
Triazole derivatives inhibit corrosion by adsorbing onto the metal surface, a process that can involve both physisorption and chemisorption.[2] The adsorption is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive medium. The nitrogen atoms in the triazole ring act as active centers for adsorption by donating lone pair electrons to the vacant d-orbitals of the metal atoms.[4] The presence of other heteroatoms (like sulfur) and aromatic rings in the molecular structure can further enhance the adsorption and the formation of a stable, protective film on the metal surface.[7] This film acts as a barrier, isolating the metal from the corrosive environment and thereby reducing the corrosion rate.
References
- 1. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09679B [pubs.rsc.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. ijcsi.pro [ijcsi.pro]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Predictive Modeling of Triazole Derivatives: Quantum Insights into Corrosion Inhibition | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study | ChemSearch Journal [ajol.info]
Benchmarking the Biological Activity of 5-Undecyl-1H-1,2,4-triazol-3-amine Against Known Antifungal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated biological activity of 5-Undecyl-1H-1,2,4-triazol-3-amine against established antifungal agents, fluconazole and ketoconazole. Due to the limited publicly available experimental data for this compound, this guide utilizes hypothesized data based on the known structure-activity relationships of long-chain alkyl-substituted 1,2,4-triazole derivatives. The undecyl chain is expected to enhance lipophilicity, a characteristic known to contribute to the antimicrobial and particularly antifungal efficacy of this class of compounds by facilitating interaction with and disruption of fungal cell membranes.[1]
Comparative Analysis of Antifungal Activity
The following table summarizes the anticipated Minimum Inhibitory Concentration (MIC) values of this compound against common fungal pathogens, in comparison to the known standards fluconazole and ketoconazole. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Test Organism | MIC (µg/mL) |
| This compound | Candida albicans | 8 (Hypothesized) |
| Aspergillus niger | 16 (Hypothesized) | |
| Fluconazole | Candida albicans | 0.5 - 2 |
| Aspergillus niger | 6 - >64 | |
| Ketoconazole | Candida albicans | 0.03 - 1 |
| Aspergillus niger | 0.0625 - >32 |
Experimental Protocols
The determination of antifungal susceptibility is conducted following standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI M27/M38-A and EUCAST E.DEF 7.3.1)
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
-
Preparation of Antifungal Agents: Stock solutions of this compound, fluconazole, and ketoconazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Serial twofold dilutions are then made in RPMI 1640 medium (supplemented with L-glutamine and buffered with MOPS) in 96-well microtiter plates.
-
Inoculum Preparation: Fungal isolates (Candida albicans, Aspergillus niger) are cultured on appropriate agar plates. The inoculum is prepared by suspending fungal colonies or conidia in sterile saline and adjusting the turbidity to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for filamentous fungi.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours for Candida albicans and 48-72 hours for Aspergillus niger.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% for azoles against yeasts and 100% for azoles against molds) compared to the growth in the control well (containing no antifungal agent).
Disk Diffusion Method (CLSI M44)
This method provides a qualitative assessment of antifungal susceptibility.
-
Inoculum Preparation: A standardized inoculum of the fungal isolate is swabbed uniformly across the surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts).
-
Disk Application: Paper disks impregnated with known concentrations of the antifungal agents are placed on the agar surface.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
-
Interpretation: The diameter of the zone of growth inhibition around each disk is measured. The susceptibility of the isolate is determined by comparing the zone diameter to established breakpoints.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole antifungal agents, including likely this compound, primarily exert their effect by disrupting the fungal cell membrane through the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.
The key target of triazole antifungals is the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is a cytochrome P450-dependent enzyme responsible for the C14-demethylation of lanosterol, a critical step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption of membrane structure and function ultimately inhibits fungal growth and replication.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazole antifungals.
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram outlines the typical workflow for determining the in vitro antifungal activity of a test compound.
Caption: Workflow for in vitro antifungal susceptibility testing.
References
Unambiguous Structural Validation of Triazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel triazole derivatives is paramount for understanding their chemical behavior, predicting their biological activity, and ensuring intellectual property protection. While various analytical techniques contribute to this endeavor, single-crystal X-ray crystallography remains the gold standard for providing unequivocal three-dimensional structural information. This guide presents a comparative analysis of X-ray crystallography against common spectroscopic methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.
The Decisive Power of X-ray Crystallography
X-ray crystallography offers an unparalleled level of detail by mapping the electron density of a crystalline solid, thereby revealing the precise spatial arrangement of atoms, bond lengths, and bond angles. This technique provides a static, solid-state snapshot of the molecule, which is invaluable for:
-
Absolute Stereochemistry Determination: Unambiguously resolving the absolute configuration of chiral centers.
-
Conformational Analysis: Defining the preferred conformation of the molecule in the crystalline state.
-
Intermolecular Interactions: Elucidating packing forces and hydrogen bonding networks within the crystal lattice.
Complementary Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods are routinely employed for preliminary characterization, confirmation of functional groups, and analysis of dynamic behavior in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the determination of the carbon-hydrogen framework and the connectivity of atoms. It is a powerful tool for studying dynamic processes and characterizing compounds in solution.[1][2]
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.[3]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns.
Comparative Analysis of Validation Techniques
The choice of analytical method depends on the specific research question, the nature of the sample, and the level of structural detail required.
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Provided | 3D molecular structure, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions | Connectivity of atoms, chemical environment of nuclei, dynamic processes in solution | Presence of functional groups | Molecular weight, elemental composition, fragmentation |
| Sample State | Crystalline solid | Solution | Solid or liquid | Solid, liquid, or gas |
| Key Advantage | Unambiguous and highly detailed structural information[4] | Provides information on solution-state structure and dynamics[4] | Rapid and non-destructive | High sensitivity and accuracy in mass determination |
| Key Limitation | Requires a single, high-quality crystal, which can be challenging to obtain; provides a static picture of the molecule[5] | Does not provide absolute 3D structure; interpretation can be complex for large molecules[6] | Provides limited information on the overall molecular structure | Does not provide information on stereochemistry or connectivity |
Quantitative Data Presentation
The following tables summarize the type of quantitative data obtained from X-ray crystallography and NMR spectroscopy for the structural validation of triazole derivatives.
Table 1: Representative Crystallographic Data for a Triazole Derivative
| Parameter | Value |
| Empirical Formula | C9H10N4S |
| Formula Weight | 206.27 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.996(1) |
| b (Å) | 7.582(2) |
| c (Å) | 11.143(1) |
| α (°) | 73.16(1) |
| β (°) | 89.65(2) |
| γ (°) | 87.88(1) |
| Volume (ų) | 484.52(3) |
| Z | 2 |
| Density (calculated) (Mg/m³) | 1.414 |
| R-factor (%) | 6.56 |
Data adapted from a study on 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole (MAMT).[7][8]
Table 2: Representative NMR Data for a Triazole Derivative
| Proton (¹H) Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H | 7.20-7.80 | m | - | 4H |
| NH₂ | 5.60 | s | - | 2H |
| SH | 13.50 | s | - | 1H |
| Carbon (¹³C) Signal | Chemical Shift (δ, ppm) | |||
| C=S | 168.0 | |||
| C-Ar | 145.0 | |||
| Ar-C | 128.0-135.0 |
Note: This is a generalized representation. Actual chemical shifts and coupling constants are highly dependent on the specific molecular structure and the solvent used.
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the triazole derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. The choice of solvent is critical and often requires screening of various options.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[9]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to yield the final, accurate 3D structure.[7][8]
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A small amount of the purified triazole derivative (typically 1-5 mg for ¹H, 10-20 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, a similar process is used, often with proton decoupling to simplify the spectrum.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, and the baseline is corrected.
-
Spectral Analysis: The chemical shifts, multiplicities (splitting patterns), and integrals of the peaks in the ¹H NMR spectrum are analyzed to determine the number and types of protons and their connectivity. The chemical shifts in the ¹³C NMR spectrum are used to identify the different carbon environments in the molecule.[2]
Visualization of Workflows and Relationships
Caption: Experimental workflow for the structural validation of triazole derivatives.
Caption: Information obtained from different analytical techniques.
Conclusion
For the definitive structural validation of novel triazole derivatives, single-crystal X-ray crystallography is the most powerful and reliable method, providing an unambiguous three-dimensional model of the molecule. However, a comprehensive characterization relies on the synergistic use of spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods provide complementary information about the molecule's connectivity, functional groups, and behavior in solution. By understanding the strengths and limitations of each technique, researchers can devise a robust analytical strategy to fully elucidate and validate the structures of their synthesized triazole compounds, thereby accelerating the drug discovery and development process.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. news-medical.net [news-medical.net]
- 6. atbweb.stanford.edu [atbweb.stanford.edu]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Triazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Triazole-based compounds represent a versatile class of heterocyclic molecules with a broad spectrum of therapeutic applications, most notably as antifungal and anticancer agents. A critical aspect of the preclinical development of these compounds is the correlation between their activity in laboratory-based in vitro assays and their efficacy in living organisms (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo performance of representative triazole-based compounds, supported by experimental data and detailed methodologies.
Antifungal Triazole-Based Compounds
The primary mechanism of action for antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.
Quantitative Data Summary: Antifungal Activity
The following table summarizes the in vitro minimum inhibitory concentrations (MICs) and in vivo efficacy of a series of novel triazole derivatives containing a phenylethynyl pyrazole moiety, compared to the standard antifungal drug fluconazole. The in vitro data reflects the concentration of the compound required to inhibit fungal growth, while the in vivo data demonstrates the protective effect of the compounds in a murine model of systemic candidiasis.[1]
| Compound | In Vitro Efficacy (MIC in µg/mL) | In Vivo Efficacy (Survival Rate %) |
| C. albicans | C. neoformans | |
| 5k | 0.125 | 0.125 |
| 6c | 0.0625 | 0.0625 |
| Fluconazole | 0.5 | 4.0 |
Note: Lower MIC values indicate higher in vitro potency. Higher survival rates indicate greater in vivo efficacy.
Experimental Protocols: Antifungal Assays
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA). Colonies are then suspended in RPMI-1640 medium to a concentration of 10³ colony-forming units (CFU)/mL for yeasts and 5 × 10³ CFU/mL for molds.
-
Drug Dilution: The triazole compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Incubation: The fungal inoculum is added to each well, and the plates are incubated at 35°C for 48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes an 80% reduction in turbidity compared to the drug-free control well, as measured by a spectrophotometer at 630 nm.
-
Animal Model: Female ICR mice are used for the study.
-
Immunosuppression: Mice are immunosuppressed by intraperitoneal injection of cyclophosphamide.
-
Infection: Mice are infected with a suspension of Candida albicans via tail vein injection.
-
Treatment: The triazole compounds are administered orally at specified doses for a defined period.
-
Efficacy Evaluation: The primary endpoint is the survival rate of the mice over a period of time (e.g., 14 days). Secondary endpoints can include determining the fungal burden in target organs like the kidneys by homogenizing the tissue and plating serial dilutions on SDA to count CFUs.[1]
Signaling Pathway and Experimental Workflow
Anticancer Triazole-Based Compounds
The anticancer mechanisms of triazole derivatives are more diverse than their antifungal counterparts. They have been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and tubulin.[2][3]
Quantitative Data Summary: Anticancer Activity
The following table presents the in vitro cytotoxic activity (IC₅₀ values) of a series of[4][5][6]triazolo[1,5-a]pyridinylpyridine derivatives against various human cancer cell lines and the in vivo antitumor efficacy of a lead compound in a sarcoma-bearing mouse model.[3]
| Compound | In Vitro Efficacy (IC₅₀ in µM) | In Vivo Efficacy (Tumor Inhibition Rate %) |
| HCT-116 (Colon) | U-87 MG (Glioblastoma) | |
| 1c | 1.8 | 3.2 |
| 2d | 2.5 | 4.1 |
| Cisplatin | 10.2 | 12.5 |
Note: Lower IC₅₀ values indicate greater in vitro cytotoxicity. Higher tumor inhibition rates indicate greater in vivo efficacy.
Experimental Protocols: Anticancer Assays
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the triazole compounds for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
-
Animal Model: Swiss albino mice are used for the study.
-
Tumor Inoculation: EAC cells are injected intraperitoneally into the mice.[7]
-
Treatment: The triazole compounds are administered, typically intraperitoneally or orally, at various doses for a defined treatment period.[7]
-
Efficacy Evaluation: Antitumor efficacy is assessed by monitoring parameters such as:
-
Tumor volume/weight: Measuring the volume of ascitic fluid or the weight of solid tumors.[3]
-
Mean survival time: Recording the lifespan of the tumor-bearing mice.
-
Hematological parameters: Analyzing changes in red blood cells, white blood cells, and hemoglobin levels.
-
Signaling Pathway and Experimental Workflow
Conclusion
This guide highlights the critical interplay between in vitro and in vivo studies in the evaluation of triazole-based compounds. While in vitro assays provide valuable initial data on potency and mechanism of action, in vivo models are indispensable for assessing the overall efficacy, pharmacokinetics, and safety profile of these promising therapeutic agents. The presented data and protocols serve as a foundational resource for researchers engaged in the discovery and development of novel triazole-based drugs.
References
- 1. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 1,2,3-triazole linked ciprofloxacin-chalcones induce DNA damage by inhibiting human topoisomerase I& II and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains [mdpi.com]
- 5. isres.org [isres.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. 2.3. Ehrlich Ascites Carcinoma (EAC) Mouse Model [bio-protocol.org]
A Spectroscopic Journey: Unveiling the Transformation of Lauric Acid into 5-Undecyl-1H-1,2,4-triazol-3-amine
In the realm of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a detailed spectroscopic comparison of the promising triazole derivative, 5-Undecyl-1H-1,2,4-triazol-3-amine, with its precursors, charting the chemical transformations through the lens of analytical spectroscopy. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the characterization of this synthetic pathway.
The journey from a simple fatty acid to a complex triazole involves significant changes in molecular structure, which are meticulously tracked using techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Here, we present a comparative analysis of the spectroscopic data for each key compound in the synthetic route: Lauric Acid, Lauric Acid Hydrazide, 1-Dodecanoyl-S-methylisothiosemicarbazide, and the final product, this compound.
Experimental Protocols
The synthesis of this compound from lauric acid is a multi-step process. Below are the detailed experimental protocols for each synthetic step.
Step 1: Synthesis of Lauric Acid Hydrazide
To a solution of lauric acid (1 mole) in ethanol, an excess of hydrazine hydrate (2 moles) is added. The mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate of lauric acid hydrazide is filtered, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 1-Dodecanoyl-S-methylisothiosemicarbazide
Lauric acid hydrazide (1 mole) is dissolved in a suitable solvent such as ethanol. To this solution, S-methylisothiosemicarbazide hydroiodide (1 mole) and a base like triethylamine (1.1 moles) are added. The reaction mixture is stirred at room temperature for 12-16 hours. The resulting precipitate is filtered, washed with water and ethanol to remove impurities, and then dried to yield 1-dodecanoyl-S-methylisothiosemicarbazide.
Step 3: Synthesis of this compound
1-Dodecanoyl-S-methylisothiosemicarbazide (1 mole) is heated at a temperature above its melting point (typically 150-170°C) for 2-3 hours, leading to cyclization with the elimination of methanethiol. The reaction can be carried out in a high-boiling solvent like dimethylformamide (DMF). After cooling, the product is precipitated by adding water, filtered, and recrystallized from a suitable solvent like ethanol to afford pure this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for each compound in the synthetic pathway.
**Table 1: FTIR Spectroscopy Data (cm⁻¹) **
| Functional Group | Lauric Acid | Lauric Acid Hydrazide | 1-Dodecanoyl-S-methylisothiosemicarbazide (Predicted) | This compound (Predicted) |
| O-H stretch (acid) | 3300-2500 (broad) | - | - | - |
| N-H stretch | - | 3300-3100 (multiple bands) | 3400-3100 (multiple bands) | 3400-3100 (multiple bands) |
| C-H stretch (alkyl) | 2950-2850 | 2950-2850 | 2950-2850 | 2950-2850 |
| C=O stretch (acid) | 1710 | - | - | - |
| C=O stretch (amide) | - | 1640 | 1650 | - |
| C=N stretch | - | - | 1620 | 1630 |
| N-H bend | - | 1550 | 1560 | 1590 |
Table 2: ¹H NMR Spectroscopy Data (δ, ppm)
| Proton | Lauric Acid | Lauric Acid Hydrazide | 1-Dodecanoyl-S-methylisothiosemicarbazide (Predicted) | This compound (Predicted) |
| -COOH | 10-12 (s, 1H) | - | - | - |
| -CONH- | - | ~8.0 (s, 1H) | ~9.0 (s, 1H), ~8.5 (s, 1H) | - |
| -NH₂ | - | ~4.5 (br s, 2H) | ~7.5 (br s, 2H) | ~5.5 (br s, 2H) |
| Triazole -NH | - | - | - | ~11.5 (br s, 1H) |
| -CH₂-CO- | 2.3 (t, 2H) | 2.1 (t, 2H) | 2.2 (t, 2H) | 2.6 (t, 2H) |
| -CH₂- (alkyl chain) | 1.2-1.6 (m) | 1.2-1.6 (m) | 1.2-1.6 (m) | 1.2-1.7 (m) |
| -CH₃ | 0.9 (t, 3H) | 0.9 (t, 3H) | 0.9 (t, 3H) | 0.9 (t, 3H) |
| -S-CH₃ | - | - | ~2.5 (s, 3H) | - |
Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)
| Carbon | Lauric Acid | Lauric Acid Hydrazide | 1-Dodecanoyl-S-methylisothiosemicarbazide (Predicted) | This compound (Predicted) |
| -COOH | ~180 | - | - | - |
| -C=O (amide) | - | ~175 | ~178 | - |
| C=N | - | - | ~160 | ~158 (C5), ~155 (C3) |
| -CH₂-CO- | ~34 | ~36 | ~35 | ~26 |
| Alkyl Chain (-CH₂-) | 22-32 | 22-32 | 22-32 | 25-32 |
| -CH₃ | ~14 | ~14 | ~14 | ~14 |
| -S-CH₃ | - | - | ~15 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Key Fragments |
| Lauric Acid | C₁₂H₂₄O₂ | 200.32 | [M]+, [M-OH]+, [M-COOH]+ |
| Lauric Acid Hydrazide | C₁₂H₂₆N₂O | 214.35 | [M]+, [M-NHNH₂]+, [M-CONNH₂]+ |
| 1-Dodecanoyl-S-methylisothiosemicarbazide | C₁₄H₃₀N₄OS | 318.5 | [M]+, [M-SCH₃]+, [Lauryl]+ |
| This compound | C₁₃H₂₆N₄ | 238.37 | [M]+, [M-NH₂]+, loss of alkyl chain fragments |
Visualization of the Synthetic Pathway
The synthesis of this compound from lauric acid can be visualized as a clear, logical progression of chemical transformations.
Caption: Synthetic pathway of this compound.
Interpretation and Conclusion
The spectroscopic data clearly illustrates the stepwise transformation of lauric acid.
-
From Lauric Acid to Lauric Acid Hydrazide: The disappearance of the broad O-H and sharp C=O stretching bands of the carboxylic acid in the FTIR spectrum and the appearance of N-H and amide C=O stretches confirm the formation of the hydrazide. In the ¹H NMR, the acidic proton peak vanishes and is replaced by signals corresponding to the amide and amine protons.
-
Formation of the Isothiosemicarbazide Intermediate: This step is characterized by the introduction of additional N-H signals and a new C=N bond, which would be observable in the FTIR and ¹³C NMR spectra. The most telling feature in the ¹H NMR would be the appearance of a singlet for the S-methyl protons.
-
Cyclization to the Triazole: The final cyclization step is a significant transformation. In the FTIR spectrum, the amide C=O band disappears, while characteristic peaks for the triazole ring C=N and N-H bending vibrations appear. The ¹H NMR shows the disappearance of the S-methyl proton signal and the appearance of a new downfield signal for the triazole ring N-H proton. The ¹³C NMR would show two distinct signals for the triazole ring carbons. Mass spectrometry confirms the final molecular weight and fragmentation pattern consistent with the triazole structure.
This comprehensive spectroscopic comparison provides a clear and objective guide for researchers working on the synthesis and characterization of this compound and related compounds. The presented data and protocols serve as a valuable resource for the verification of each synthetic step and the confirmation of the final product's identity and purity.
Evaluating the Cytotoxicity of 5-Undecyl-1H-1,2,4-triazol-3-amine and Other Triazole Derivatives in Cancer Cell Lines
This guide provides a comparative analysis of the cytotoxic effects of 5-Undecyl-1H-1,2,4-triazol-3-amine and other triazole derivatives on various cancer cell lines. The information is intended for researchers, scientists, and professionals in the field of drug development.
Triazole derivatives are a significant class of heterocyclic compounds extensively researched in medicinal chemistry for their diverse biological activities, including anticancer properties. These compounds, characterized by a five-membered ring containing three nitrogen atoms, can be structurally modified to enhance their binding affinity and specificity to various biological targets. Their mechanisms of action often involve inducing cell cycle arrest and apoptosis in cancer cells.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of various triazole derivatives against different cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | Data Not Available | N/A | - | - |
| Triazole Derivative T5 | HeLa | 8.7 | - | - |
| Triazole Derivative T3 | HeLa | 10.5 | - | - |
| Triazole Derivative T1 | HeLa | 15.2 | - | - |
| 1,2,3-Triazole-containing coumarin derivative 4a | A549 | 2.97 | Cisplatin | 24.15 |
| 1,2,3-Triazole-containing coumarin derivative 4b | A549 | 4.78 | Cisplatin | 24.15 |
| 1,2,3-Triazole–containing benzofuroquinoline derivative 33b | A549 | 0.26 | - | - |
| 1,2,3-Triazole–containing benzofuroquinoline derivative 33a | A549 | 0.53 | - | - |
| 4-((2-isopropyl-5-methylphenoxy)methyl)-1-o-tolyl-1H-1,2,3-triazole (24) | MCF-7 | 6.17 | Tamoxifen | >10 |
| 4-((2-isopropyl-5-methylphenoxy)methyl)-1-o-tolyl-1H-1,2,3-triazole (24) | MDA-MB-231 | 10.52 | 5-FU | >10 |
| 1,2,4-triazolo-linked bis-indolyl conjugate 15r | HT-29 | 0.85 | 5-Fluorouracil | 5.31 |
| 1,2,4-triazolo-linked bis-indolyl conjugate 15o | HT-29 | 2.04 | 5-Fluorouracil | 5.31 |
| Novel drug molecule ND-2 | MCF-7 | 8.4 | - | - |
Data for this compound is not currently available in the public domain. The table includes data for other triazole derivatives to provide a comparative context for potential cytotoxic activity.
Experimental Protocols
A standard method for evaluating cytotoxicity is the MTT assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Cancer cells (e.g., HeLa, MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
The cells are allowed to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are made in cell culture medium to achieve the desired final concentrations.
-
The medium from the cell plates is removed, and 100 µL of the medium containing the test compound is added to each well.
-
Control wells containing medium with the solvent (vehicle control) and untreated cells are also included.
-
The plates are incubated for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed.
-
100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the purple formazan solution is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways in Triazole-Induced Cytotoxicity
Many triazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The diagram below illustrates a simplified generic workflow for evaluating cytotoxicity and a potential apoptotic signaling pathway that can be investigated.
Unlocking the Potential of 1,2,4-Triazole Derivatives: A Comparative Guide to DFT and Molecular Docking Studies
Researchers and drug development professionals are increasingly turning to computational methods to accelerate the discovery of novel therapeutics. This guide provides a comparative overview of Density Functional Theory (DFT) and molecular docking studies of 1,2,4-triazole derivatives, a class of compounds with a broad spectrum of biological activities. By summarizing key quantitative data, detailing experimental protocols, and visualizing essential workflows, this document serves as a valuable resource for scientists in the field.
The heterocyclic 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with antifungal, anticancer, and antimicrobial properties.[1][2][3][4] Computational techniques like DFT and molecular docking have become indispensable tools for understanding the structure-activity relationships (SAR) of these derivatives, predicting their binding modes with biological targets, and guiding the design of more potent and selective drug candidates.
Performance Comparison: A Snapshot of Biological Activity
The biological evaluation of 1,2,4-triazole derivatives has demonstrated their efficacy against a variety of biological targets. The following tables summarize key quantitative data from several studies, offering a comparative look at their potential as therapeutic agents.
| Anticancer Activity | |||
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 7f (a 1,2,4-triazole-acetamide hybrid) | HepG2 (Liver Carcinoma) | 16.782 µg/mL | [5][6] |
| Compound 17 (a 1,2,3-triazole and 1,2,4-triazole conjugate) | MCF-7 (Breast Cancer) | 0.31 | [7][8] |
| Compound 22 (a 1,2,3-triazole and 1,2,4-triazole conjugate) | MCF-7 (Breast Cancer) | Not specified | [7][8] |
| Compound 25 (a 1,2,3-triazole and 1,2,4-triazole conjugate) | Caco-2 (Colon Carcinoma) | 4.98 | [7][8] |
| Compound 8c | Various cancer cell lines | Potent activity | [9] |
| Compound 8d | Various cancer cell lines | Potent activity | [9] |
| Antifungal Activity | |||
| Compound | Fungal Strain | EC50 / MIC | Reference |
| Compound 5k | Fusarium graminearum | EC50: 1.22 µg/mL | [10] |
| Compound 2h | Various fungi | MIC: 0.02-0.04 mM | [11] |
| Compound 2e | Aspergillus niger | High activity | [12] |
| Antibacterial Activity | |||
| Compound | Bacterial Strain | MIC | Reference |
| Compounds 1e, 1f, 2e, 2f | Escherichia coli, Staphylococcus aureus | Good inhibitory effects | [12] |
| Compound 2h | Various bacteria | MIC: 0.0002-0.0033 mM | |
| Compound 9 | Staphylococcus aureus, Staphylococcus epidermidis | Strong activity | [13] |
| Compound C4 | Mycobacterium tuberculosis H37Ra | 0.976 µg/mL | |
| Furochromenotriazolopyrimidine (20a,b) | Klebsiella pneumoniae, Escherichia coli, Streptococcus pyogenes, Staphylococcus aureus | 1-5 µmol/mL | [14] |
Insights from Molecular Docking: Binding Affinities
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing valuable insights into the binding mechanism and affinity. The binding energy is a key metric used to estimate the strength of the interaction.
| Molecular Docking Results | |||
| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |
| Compound 7f | c-kit tyrosine kinase | -176.749 | [5][15] |
| Compound 7f | Protein kinase B | -170.066 | [5][15] |
| Designed 1,2,4-triazole derivatives | Aromatase | -9.04 to -9.96 | [1] |
| Designed 1,2,4-triazole derivatives | Tubulin | -6.23 to -7.54 | [1] |
| Compounds 1e, 1f, 2e, 2f | 1AJ0, 1JIJ, 4ZA5 | High binding energy | [12] |
Experimental and Computational Protocols
The synthesis and evaluation of 1,2,4-triazole derivatives involve a combination of wet-lab and in-silico techniques. Below are detailed methodologies representative of the studies cited.
Synthesis of 1,2,4-Triazole Derivatives
A common synthetic route to 1,2,4-triazole-3-thiones involves the following steps:
-
Hydrazide Formation: Reaction of a carboxylic acid ester with hydrazine hydrate.[5]
-
Thiosemicarbazide Synthesis: Treatment of the hydrazide with an isothiocyanate.[16]
-
Cyclization: Intramolecular cyclization of the thiosemicarbazide in the presence of a base (e.g., NaOH) to form the 1,2,4-triazole-3-thione ring.[7]
-
Derivatization: Further modification of the triazole core, for example, by S-alkylation of the thiol group.[12]
The purity and structure of the synthesized compounds are typically confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5][7][12]
In Vitro Biological Assays
-
Anticancer Activity: The antiproliferative activity of the compounds is commonly assessed using the MTT assay against various cancer cell lines.[9] The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined.
-
Antimicrobial Activity: The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) are determined using methods like the microdilution method to evaluate the antimicrobial efficacy of the compounds against different bacterial and fungal strains.[11]
Density Functional Theory (DFT) Calculations
DFT calculations are employed to investigate the electronic properties of the synthesized molecules. These studies help in understanding the relationship between the molecular structure and biological activity.
-
Software: Gaussian software package is commonly used.
-
Method: The B3LYP functional with a 6-311++G(d,p) basis set is a widely used method for geometry optimization and calculation of electronic parameters.[16]
-
Calculated Parameters: Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electrostatic potential. These parameters provide insights into the reactivity and stability of the molecules.[7][8][16]
Molecular Docking Simulations
Molecular docking studies are performed to predict the binding mode and affinity of the 1,2,4-triazole derivatives with their target proteins.
-
Software: Commonly used software includes AutoDock, Gold Suite, and MOE (Molecular Operating Environment).[1][12][13]
-
Protocol:
-
Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed.
-
Ligand Preparation: The 3D structures of the 1,2,4-triazole derivatives are generated and their energy is minimized.
-
Docking: The ligands are docked into the active site of the prepared protein. The docking algorithm explores different conformations and orientations of the ligand within the active site.
-
Analysis: The results are analyzed based on the binding energy scores and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.[10]
-
Visualizing the Science: Workflows and Pathways
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for the design and evaluation of 1,2,4-triazole derivatives.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 1,2,4-triazole derivative.
The integration of computational and experimental approaches provides a powerful paradigm for the discovery and development of new 1,2,4-triazole-based therapeutic agents. The data and methodologies presented in this guide offer a solid foundation for researchers to build upon in their quest for novel drugs to combat a range of diseases.
References
- 1. ijcrcps.com [ijcrcps.com]
- 2. researchgate.net [researchgate.net]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. mdpi.com [mdpi.com]
- 15. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 5-Undecyl-1h-1,2,4-triazol-3-amine: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use a particulate filter respirator if there is a risk of dust formation.[4][5]
Work should be conducted in a well-ventilated area, preferably under a fume hood, to minimize inhalation exposure.[1] Avoid generating dust from the solid material.[1][2]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this and related chemical waste is to use an approved waste disposal plant.[1][2][6] Do not dispose of this chemical down the drain or in the regular trash.[1][7]
-
Segregation and Collection:
-
Carefully collect the waste material, including any contaminated items such as filter paper or disposable labware.
-
For solid waste, sweep it into a suitable container.[6] To prevent dusting, it may be appropriate to moisten the material slightly before sweeping.[4][5]
-
Keep this waste stream separate from other chemical wastes to prevent potentially hazardous reactions.[7] Incompatible materials to avoid include strong oxidizing agents and strong acids.[2][6]
-
-
Containerization:
-
Place the collected waste into a clearly labeled, sealable container.
-
The container must be appropriate for hazardous chemical waste and made of a compatible material.
-
The label should clearly identify the contents as "Hazardous Waste: 5-Undecyl-1h-1,2,4-triazol-3-amine" and include any relevant hazard symbols.
-
-
Storage:
-
Arranging for Disposal:
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep up the material, moistening it first to prevent dust if appropriate, and place it in a labeled container for hazardous waste disposal.[4][5]
-
Clean the affected area thoroughly.
-
Report the spill to your laboratory supervisor and EH&S department.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below summarizes key hazard information for the related compound 3-Amino-1,2,4-triazole (Amitrole) which should be considered indicative for handling and disposal.
| Hazard Classification | Category | GHS Hazard Statement | Source |
| Carcinogenicity | 1B | H350: May cause cancer | [3] |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child | [1][3] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | [3] |
| Skin Irritation | 2 | H315: Causes skin irritation | [3] |
| Eye Irritation | 2A | H319: Causes serious eye irritation | [3] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | [3] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure | [1][3] |
| Hazardous to the Aquatic Environment (Acute) | 2 | H401: Toxic to aquatic life | [3] |
| Hazardous to the Aquatic Environment (Chronic) | 2 | H411: Toxic to aquatic life with long lasting effects | [1][3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
